molecular formula C30H41NO6S B1680735 Sagopilone CAS No. 305841-29-6

Sagopilone

Katalognummer: B1680735
CAS-Nummer: 305841-29-6
Molekulargewicht: 543.7 g/mol
InChI-Schlüssel: BFZKMNSQCNVFGM-UCEYFQQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sagopilone (ZK-EPO) is a fully synthetic epothilone B analog that functions as a microtubule-stabilizing agent . Its mechanism of action is similar to taxanes, as it binds to microtubules and inhibits cell division, leading to mitotic arrest and the induction of apoptosis via the mitochondrial pathway . A key characteristic of Sagopilone is its ability to evade recognition by multidrug-resistant (MDR) cellular efflux mechanisms, such as the MDR-1 transporter, which allows it to maintain activity in taxane-resistant tumor models . Preclinical studies have demonstrated its potent activity across a broad spectrum of human cancer models, including prostate, breast, ovarian, lung, and pancreatic cancer cell lines . Furthermore, research indicates that Sagopilone can cross the blood-brain barrier, making it a compound of interest for investigating therapies against brain metastases . This compound has been evaluated in clinical trials for various cancers, such as metastatic breast cancer, castration-resistant prostate cancer, metastatic melanoma, and glioblastoma . While some studies reported clinical activity, particularly in prostate cancer and melanoma, others concluded it had limited activity in heavily pre-treated populations, such as those with metastatic breast cancer . The most commonly observed treatment-related adverse events in these studies were sensory neuropathy and fatigue . Sagopilone is exclusively for research purposes and is not approved for therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3/t17-,20+,22-,24-,25-,27-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZKMNSQCNVFGM-UCEYFQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952866
Record name 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305841-29-6
Record name Sagopilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305841-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sagopilone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305841296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sagopilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12391
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 305841-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAGOPILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY72JU32FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sagopilone's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analogue that demonstrates potent anti-cancer activity by targeting microtubule dynamics. As a microtubule-stabilizing agent, its mechanism of action is similar to taxanes; however, it exhibits distinct advantages, including efficacy in multidrug-resistant tumors. This technical guide provides a comprehensive overview of sagopilone's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. Sagopilone binds to β-tubulin, promoting microtubule polymerization and suppressing depolymerization. This interference with the natural dynamism of microtubules leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The effects of sagopilone are concentration-dependent, with lower concentrations inducing abnormal mitosis and aneuploidy, while higher concentrations result in a complete mitotic block.

Core Mechanism of Action: Microtubule Stabilization

Sagopilone exerts its cytotoxic effects by binding to the β-subunit of tubulin, the fundamental protein component of microtubules.[1] This binding event has a profound impact on microtubule dynamics, shifting the equilibrium towards polymerization and stabilization.[1] Unlike the dynamic instability inherent to normal microtubule function, where they undergo phases of growth (polymerization) and shrinkage (depolymerization), sagopilone-bound microtubules are rendered hyper-stable.[1][2] This stabilization prevents the mitotic spindle from functioning correctly during cell division, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][2]

A key feature of sagopilone is its ability to remain effective in cancer cells that have developed resistance to other microtubule-targeting agents, such as paclitaxel.[3] This is largely because sagopilone is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3]

Binding Site on β-Tubulin

Sagopilone shares an overlapping binding site with paclitaxel on the β-tubulin subunit.[4] However, the specific molecular interactions differ, contributing to sagopilone's efficacy in taxane-resistant cell lines.[4] Photoaffinity labeling studies have indicated that the thiazole portion of epothilones is in close proximity to the amino acid residues 274-281 of β-tubulin.[5]

Quantitative Data: Anti-proliferative Activity

Sagopilone demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, often at sub-nanomolar concentrations. The following tables summarize the 50% inhibitory concentration (IC50) values for sagopilone in various cancer cell lines.

Breast Cancer Cell LineEstrogen Receptor (ER) StatusIC50 (nM)Reference
MCF-7Positive1.2 ± 0.9[3]
T47DPositive1.2 ± 0.9[3]
MDA-MB-231Negative0.9 ± 0.4[3]
SKBR3Negative0.9 ± 0.4[3]
MDA-MB-435sNegative0.9 ± 0.4[3]
Mean (ER Positive) 1.2 ± 0.9 [3]
Mean (ER Negative) 0.9 ± 0.4 [3]
Non-Small Cell Lung Cancer (NSCLC) Xenograft ModelsResponse to SagopiloneReference
22 patient-derived models64% overall response rate (14 out of 22)[6]
Glioblastoma Cell LineIC50Reference
U373Significant tumor growth inhibition in vivo[2]
U87Significant tumor growth inhibition in vivo[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of sagopilone.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of sagopilone on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (porcine or bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Glycerol (10%)

  • Fluorescent reporter dye (e.g., DAPI)

  • Sagopilone or other test compounds

  • 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • On ice, prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and glycerol.

  • Add the fluorescent reporter dye to the tubulin solution.

  • Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.

  • Add sagopilone or control vehicle to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.[7][8]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of sagopilone on the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips

  • Sagopilone

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with sagopilone at the desired concentration and for the specified duration.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixative.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody diluted in blocking buffer.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.[8][9]

Cell Cycle Analysis by Flow Cytometry (FACS)

This method quantifies the distribution of cells in different phases of the cell cycle following sagopilone treatment.

Materials:

  • Cells treated with sagopilone

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells after sagopilone treatment.

  • Wash the cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the cells with PBS.

  • Resuspend the cells in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to sagopilone's mechanism of action.

sagopilone_mechanism cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Sagopilone Sagopilone Tubulin β-Tubulin Sagopilone->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerizes into Stabilization Microtubule Hyper-stabilization Microtubule->Stabilization Induces Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Sagopilone's core mechanism of action on microtubule dynamics.

apoptosis_pathway G2M_Arrest G2/M Arrest Bcl2 Anti-apoptotic Bcl-2 family G2M_Arrest->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak G2M_Arrest->Bax_Bak Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax_Bak Inhibits Bax_Bak->Mitochondrion Induces permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptotic_Substrates Cleavage of Apoptotic Substrates Caspase3->Apoptotic_Substrates Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis

Caption: Sagopilone-induced intrinsic apoptosis signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Tubulin_Assay Tubulin Polymerization Assay Data_Analysis1 Quantify Polymerization Rate and Extent Tubulin_Assay->Data_Analysis1 Cell_Culture Cancer Cell Lines Treatment Sagopilone Treatment Cell_Culture->Treatment IF_Microscopy Immunofluorescence Microscopy Treatment->IF_Microscopy FACS_Analysis FACS Cell Cycle Analysis Treatment->FACS_Analysis Data_Analysis2 Visualize Microtubule Bundling IF_Microscopy->Data_Analysis2 Data_Analysis3 Quantify Cell Cycle Distribution FACS_Analysis->Data_Analysis3

Caption: Experimental workflow for characterizing sagopilone's effects.

Conclusion

Sagopilone is a potent microtubule-stabilizing agent with a well-defined mechanism of action that leads to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. Its efficacy in multidrug-resistant tumors presents a significant advantage over other microtubule-targeting drugs. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of sagopilone. Continued investigation into its precise molecular interactions and the nuances of its downstream signaling will be crucial for optimizing its clinical application and developing novel combination therapies.

References

Sagopilone: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as a microtubule-stabilizing anticancer agent.[1][2] Developed by Bayer Schering Pharma AG, Sagopilone emerged from an extensive lead optimization program aimed at improving upon the natural epothilones' potent antitumor activity while enhancing their pharmacological properties.[3][4] This document provides a comprehensive technical overview of the discovery, total synthesis, mechanism of action, and preclinical and early clinical evaluation of Sagopilone. Key quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery and Rationale for Development

The epothilones, a class of 16-membered macrolides, were identified as potent microtubule stabilizers with a mechanism of action similar to the taxanes.[3][5] However, they exhibited superior activity against multidrug-resistant (MDR) cancer cell lines, a significant advantage over existing chemotherapeutics.[1][6] Sagopilone was selected from a library of over 350 totally synthetic epothilone analogs due to its potent in vitro and in vivo activity across a broad spectrum of tumor models, including those resistant to paclitaxel.[4][7] A key feature of Sagopilone is its ability to evade P-glycoprotein (P-gp) efflux pumps, a common mechanism of drug resistance.[1][8] Furthermore, preclinical studies have shown that Sagopilone can cross the blood-brain barrier, suggesting its potential for treating brain tumors and metastases.[9]

Total Synthesis of Sagopilone

The total synthesis of Sagopilone is a convergent process, involving the preparation of three key building blocks which are subsequently coupled and cyclized. The synthetic route has been optimized for both research-scale flexibility and development-scale production.[10][11]

Key Building Blocks and Coupling Strategy

The synthesis of Sagopilone relies on the preparation of three main fragments, followed by their sequential coupling. A general overview of this strategy is depicted below.

Sagopilone_Synthesis_Strategy A Building Block A (C1-C6 Fragment) ABC Linear ABC Precursor A->ABC Coupling B Building Block B (C7-C12 Fragment) BC Coupled BC Fragment B->BC Coupling C Building Block C (Side Chain) C->BC BC->ABC Sagopilone Sagopilone ABC->Sagopilone Macrolactonization & Deprotection Sagopilone_MoA Sagopilone Sagopilone Tubulin β-Tubulin Sagopilone->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Dynamics Disruption of Microtubule Dynamics Microtubules->Dynamics SAC Spindle Assembly Checkpoint Activation Dynamics->SAC MitoticArrest G2/M Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Microtubule_Stabilization_Assay start Start prep_tubulin Prepare Tubulin Solution start->prep_tubulin prep_plate Prepare 96-well Plate (Tubulin, GTP, Sagopilone) prep_tubulin->prep_plate incubate Incubate at 37°C prep_plate->incubate measure Measure Absorbance (340 nm) over Time incubate->measure analyze Analyze Polymerization Rate measure->analyze end End analyze->end

References

Sagopilone: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as an anticancer agent.[1] As a member of the epothilone class of microtubule stabilizers, its mechanism of action is similar to that of taxanes.[2] However, sagopilone exhibits a distinct and advantageous profile, including potent activity against multidrug-resistant (MDR) tumors and the ability to penetrate the blood-brain barrier.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and preclinical data of sagopilone.

Chemical Structure and Physicochemical Properties

Sagopilone is a 16-membered macrolide with the molecular formula C₃₀H₄₁NO₆S.[2] Its complex structure features seven stereocenters, contributing to its specific biological activity.

Table 1: Physicochemical Properties of Sagopilone

PropertyValueReference
IUPAC Name (1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-enyl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione[2]
Molecular Formula C₃₀H₄₁NO₆S[2]
Molar Mass 543.72 g/mol [2]
CAS Number 305841-29-6[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 8[2]
Rotatable Bonds 3[2]

Mechanism of Action

Sagopilone exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] A key advantage of sagopilone is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of resistance to taxanes and other chemotherapeutic agents.[3]

Signaling Pathway for Sagopilone-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by sagopilone, leading to programmed cell death.

Sagopilone_Apoptosis_Pathway cluster_0 Cellular Entry & Microtubule Interaction cluster_1 Cell Cycle Disruption cluster_2 Apoptotic Cascade Sagopilone Sagopilone Tubulin β-Tubulin Sagopilone->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bcl2_family Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) G2M_Arrest->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sagopilone-induced apoptosis signaling pathway.

Preclinical Pharmacology and Efficacy

Sagopilone has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and in vivo xenograft models.

In Vitro Activity

Sagopilone exhibits sub-nanomolar to low nanomolar IC₅₀ values in various cancer cell lines, including those with resistance to other microtubule-targeting agents.

Table 2: In Vitro Antiproliferative Activity of Sagopilone in Breast Cancer Cell Lines

Cell LineEstrogen Receptor α (ERα) StatusSagopilone IC₅₀ (nM)
BT474Positive1.1
CAMA-1Positive1.8
MCF7Positive1.0
T47DPositive1.2
ZR-75-1Positive0.9
MDA-MB-453Positive1.2
Mean (ERα-positive) 1.2 ± 0.9
BT20Negative1.1
BT549Negative0.8
DU4475Negative0.9
HCC1143Negative0.7
HCC1187Negative1.0
HCC1395Negative0.6
HCC1599Negative0.5
HCC1806Negative0.9
HCC1937Negative0.8
HCC1954Negative0.7
Hs578TNegative0.4
MDA-MB-231Negative0.2
MDA-MB-436Negative1.1
MDA-MB-468Negative1.3
Mean (ERα-negative) 0.9 ± 0.4
Data from a 72-hour proliferation assay.
In Vivo Efficacy

Sagopilone has shown significant antitumor activity in various human cancer xenograft models, including those resistant to standard therapies.

Table 3: In Vivo Efficacy of Sagopilone in Human Cancer Xenograft Models

Tumor ModelTreatmentResponseReference
Non-Small Cell Lung Cancer (22 models)Sagopilone64% Overall Response (11 partial responses, 3 stable disease)[5]
U373 Glioblastoma (orthotopic)SagopiloneSignificant antitumor activity[4]
U87 Glioblastoma (orthotopic)SagopiloneSignificant antitumor activity[4]
MDA-MB-435 Melanoma (CNS metastasis)SagopiloneSignificant tumor growth inhibition[4]
Lu7187 NSCLC (CNS metastasis)SagopiloneSignificant tumor growth inhibition[4]
Lu7466 NSCLC (CNS metastasis)SagopiloneSignificant tumor growth inhibition[4]

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of sagopilone. Notably, sagopilone has been shown to cross the blood-brain barrier in animal models.[4]

Table 4: Clinical Pharmacokinetic Parameters of Sagopilone in Japanese Patients with Refractory Solid Tumors

ParameterValue (mean)Coefficient of Variation (%)
Systemic Clearance 616 - 765 mL/min20.7 - 32.4
Volume of Distribution at Steady State 3075 - 3688 L19.6 - 50.1
Terminal Half-life 74.4 - 93.1 hours16.4 - 32.5
Data from a Phase I study with a 30-minute intravenous infusion every 3 weeks.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of sagopilone.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of sagopilone on the in vitro assembly of purified tubulin into microtubules.

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Analysis Reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer (with GTP) - Sagopilone (test compound) - Paclitaxel (positive control) - Colchicine (negative control) Plate Pipette reagents into a 96-well plate on ice Reagents->Plate Incubation Incubate plate at 37°C Plate->Incubation Spectrophotometer Measure absorbance at 350 nm every 30 seconds for 60-90 minutes Incubation->Spectrophotometer Plot Plot absorbance vs. time Spectrophotometer->Plot Analysis Analyze polymerization curves (lag time, rate, maximal absorbance) Plot->Analysis

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (e.g., bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare a polymerization buffer containing GTP (e.g., 1 mM GTP in general tubulin buffer).

    • Prepare a stock solution of sagopilone in DMSO and dilute to desired concentrations in polymerization buffer.

    • Prepare positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compounds (sagopilone, controls) to triplicate wells.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of sagopilone on the lag time, rate of polymerization, and the maximal polymer mass.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to determine the cell cycle distribution of cancer cells treated with sagopilone.

Workflow Diagram:

Cell_Cycle_Analysis cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis Treatment Treat cells with Sagopilone (and vehicle control) Harvest Harvest cells (trypsinization) Treatment->Harvest Wash1 Wash cells with PBS Harvest->Wash1 Fixation Fix cells in cold 70% ethanol Wash1->Fixation Wash2 Wash cells with PBS Fixation->Wash2 Staining Stain with Propidium Iodide and RNase A Wash2->Staining FlowCytometry Acquire data on a flow cytometer Staining->FlowCytometry Analysis Analyze DNA content histograms to determine cell cycle phases FlowCytometry->Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of sagopilone and a vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding dropwise while vortexing, and incubate for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This method detects apoptosis in sagopilone-treated cells by identifying the externalization of phosphatidylserine using fluorescently labeled Annexin V.

Workflow Diagram:

Apoptosis_Assay cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Data Acquisition & Analysis Treatment Treat cells with Sagopilone (and vehicle control) Harvest Harvest cells (including supernatant) Treatment->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend cells in Annexin V binding buffer Wash->Resuspend Stain Add FITC-Annexin V and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate FlowCytometry Analyze by flow cytometry Incubate->FlowCytometry Quadrants Quantify live, early apoptotic, late apoptotic, and necrotic cells FlowCytometry->Quadrants

Caption: Workflow for apoptosis detection using Annexin V and propidium iodide staining.

Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with sagopilone as described for the cell cycle analysis.

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure inclusion of apoptotic cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells by flow cytometry.

    • Differentiate cell populations based on fluorescence:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Conclusion

Sagopilone is a promising, fully synthetic epothilone with a compelling preclinical profile. Its potent microtubule-stabilizing activity, efficacy in resistant tumor models, and ability to cross the blood-brain barrier underscore its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel anticancer compound. Further investigation into its clinical applications and potential combination therapies is warranted.

References

Preclinical antitumor activity of Sagopilone in various cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a third-generation, fully synthetic epothilone B analog that has demonstrated potent preclinical antitumor activity across a range of cancer models. As a microtubule-stabilizing agent, its mechanism of action is similar to that of taxanes; however, Sagopilone exhibits a decreased propensity for drug resistance, making it a promising candidate for cancer therapy.[1] This technical guide provides an in-depth overview of the preclinical data supporting the antitumor efficacy of Sagopilone, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Data Presentation: In Vitro and In Vivo Efficacy of Sagopilone

The preclinical efficacy of Sagopilone has been evaluated in numerous cancer cell lines and in vivo xenograft models, consistently demonstrating its potent cytotoxic and tumor-inhibitory effects.

In Vitro Antiproliferative Activity

Sagopilone has shown potent growth-inhibitory effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Sagopilone in a panel of 20 breast cancer cell lines are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity of Sagopilone in Breast Cancer Cell Lines

Cell LineIC50 (nM)
MCF7 1.1
T47D 0.9
BT-474 2.2
ZR-75-1 0.8
MDA-MB-361 3.1
KPL-1 0.6
MDA-MB-231 0.7
Hs 578T 0.6
BT-549 0.5
MDA-MB-436 1.2
MDA-MB-157 0.6
SK-BR-3 1.8
MDA-MB-453 1.1
BT-20 1.0
HCC1937 0.9
HCC1143 1.0
HCC38 0.8
HCC1599 0.7
HCC1954 1.3
SUM149PT 0.8
In Vivo Antitumor Efficacy

The in vivo antitumor activity of Sagopilone has been demonstrated in various xenograft models. A significant study in 22 patient-derived non-small cell lung cancer (NSCLC) xenograft models showed a notable overall response rate.[2][3] Furthermore, Sagopilone has shown significant efficacy in preclinical models of brain tumors, owing to its ability to cross the blood-brain barrier.[4]

Table 2: In Vivo Efficacy of Sagopilone in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenografts

ParameterValue
Total Number of Models 22
Overall Response Rate 64% (14 out of 22 models)
Models with Stable Disease 3
Models with Partial Response 11

Table 3: In Vivo Efficacy of Sagopilone in Central Nervous System (CNS) Cancer Xenograft Models

Cancer TypeCell LineTreatment Dose (mg/kg)Outcome
Glioblastoma U3735-10Significant antitumor activity
Glioblastoma U875-10Significant antitumor activity
CNS Metastasis (Melanoma) MDA-MB-4355-10Significant tumor growth inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols used to evaluate the antitumor activity of Sagopilone.

In Vitro Cell Proliferation Assay (Crystal Violet Staining)

The antiproliferative effects of Sagopilone are commonly assessed using a crystal violet-based cell viability assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of Sagopilone or a vehicle control and incubated for 72 hours.

  • Fixation: The culture medium is removed, and the cells are fixed with 100% methanol for 10-15 minutes at room temperature.

  • Staining: The fixed cells are stained with a 0.5% crystal violet solution in 25% methanol for 10-15 minutes.

  • Washing: Excess stain is removed by washing the plates with water.

  • Solubilization: The stain is solubilized by adding a solution of 0.1% acetic acid in 50% ethanol.

  • Quantification: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Xenograft Models

1. Orthotopic Glioblastoma Xenograft Model

This model is used to evaluate the efficacy of Sagopilone against brain tumors.[5][6][7][8]

  • Cell Preparation: Human glioblastoma cells (e.g., U87) are harvested and resuspended in a sterile saline solution at a concentration of 1 x 10^5 cells/µL.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject 5 µL of the cell suspension (5 x 10^5 cells) into the striatum at specific coordinates (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and at a depth of 3.0 mm).

  • Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors are established, mice are treated with Sagopilone (e.g., 5-10 mg/kg, intravenously) or a vehicle control according to the study schedule.

  • Efficacy Assessment: Antitumor efficacy is assessed by measuring changes in tumor volume and by monitoring the survival of the animals.

2. Mammary Fat Pad Xenograft Model for Breast Cancer

This orthotopic model mimics the natural microenvironment of breast cancer.[9][10][11][12][13]

  • Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are prepared in a sterile solution.

  • Animal Model: Female immunodeficient mice are used.

  • Orthotopic Injection: A small incision is made near the fourth mammary fat pad. The prepared cancer cells are then injected into the fat pad.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the tumor dimensions. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Drug Administration: Treatment with Sagopilone or vehicle control is initiated when tumors reach a palpable size.

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, as determined by serial tumor volume measurements.

Signaling Pathways and Molecular Mechanisms

Sagopilone exerts its antitumor effects by targeting the microtubule network, which is critical for cell division. This leads to the activation of specific signaling pathways that culminate in cell cycle arrest and apoptosis.

Microtubule Stabilization and Mitotic Arrest

Sagopilone binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle at the G2/M phase.[14]

cluster_0 Cellular Effects of Sagopilone Sagopilone Sagopilone Microtubules Microtubules Sagopilone->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle G2MArrest G2/M Phase Arrest MitoticSpindle->G2MArrest cluster_1 Spindle Assembly Checkpoint (SAC) Activation MitoticArrest Mitotic Arrest (from Sagopilone) UnattachedKinetochores Unattached Kinetochores MitoticArrest->UnattachedKinetochores SAC_Proteins SAC Proteins (MAD1, MAD2, BUB1, BUB3) UnattachedKinetochores->SAC_Proteins Recruitment MCC Mitotic Checkpoint Complex (MCC) (MAD2-CDC20-BUB3-BUBR1) SAC_Proteins->MCC Formation APC_C APC/C-CDC20 MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Blocked Transition cluster_2 Sagopilone-Induced Apoptosis Cascade ProlongedArrest Prolonged Mitotic Arrest Mitochondria Mitochondria ProlongedArrest->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of Sagopilone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a third-generation, fully synthetic epothilone B analogue that has demonstrated potent antineoplastic activity across a broad range of cancer cell lines.[1][2] As a microtubule-stabilizing agent, its mechanism of action is similar to that of taxanes; however, Sagopilone exhibits a significant advantage in its ability to circumvent common drug resistance mechanisms.[1][2] Notably, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance, allowing it to maintain efficacy in tumors that have developed resistance to other chemotherapeutics.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, subcellular distribution, and the subsequent intracellular events triggered by Sagopilone, with a focus on quantitative data and detailed experimental methodologies.

Data Presentation: Cellular Uptake and Subcellular Distribution

The cellular pharmacokinetics of Sagopilone have been investigated using radiolabeled compounds, providing quantitative insights into its uptake and localization. The following tables summarize the key findings from a study utilizing ³H-labeled Sagopilone in A549 non-small cell lung cancer (NSCLC) cells.

Time PointIntracellular Concentration of ³H-Sagopilone (pmol/10⁶ cells)Intracellular Concentration of ³H-Paclitaxel (pmol/10⁶ cells)
2 hours6.6~1.5
24 hoursNot explicitly stated, but maximal uptake is reached early5.0

Table 1: Comparative Cellular Uptake of Sagopilone and Paclitaxel. This table illustrates the rapid and efficient uptake of Sagopilone into A549 cells compared to paclitaxel. Sagopilone reaches its maximum intracellular concentration within 2 hours, while paclitaxel accumulation is significantly slower.

Cellular FractionPercentage of Intracellular ³H-Sagopilone at 2 hoursPercentage of Intracellular ³H-Paclitaxel at 2 hours
Cytoskeleton~80%~20%
Membranes~10%~40%
Nuclei~5%~30%
Cytosol~5%~10%

Table 2: Subcellular Distribution of Sagopilone and Paclitaxel. This table highlights the preferential localization of Sagopilone to the cytoskeletal fraction shortly after entering the cell, which is consistent with its primary mechanism of action as a microtubule stabilizer. In contrast, paclitaxel shows a more diffuse distribution across various cellular compartments at the same time point.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular uptake and intracellular effects of Sagopilone. These protocols are representative of the techniques employed in the cited research.

Cellular Uptake Assay with Radiolabeled Compounds

This method quantifies the rate and extent of drug uptake into cancer cells.

a. Cell Culture and Treatment:

  • A549 NSCLC cells are cultured in appropriate media until they reach a desired confluency.

  • The cells are then incubated with a known concentration (e.g., 3.5 nmol/L) of ³H-labeled Sagopilone or ³H-labeled paclitaxel for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

b. Cell Lysis and Scintillation Counting:

  • At each time point, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound drug.

  • The cells are then lysed using a suitable lysis buffer.

  • The radioactivity of the cell lysates is measured using a scintillation counter.

c. Data Analysis:

  • The measured radioactivity is converted to molar amounts of the drug using the specific activity of the radiolabeled compound.

  • The intracellular concentration is typically expressed as pmol of drug per 10⁶ cells.

Subcellular Fractionation

This technique separates the major organelles and cellular compartments to determine the intracellular localization of a drug.

a. Cell Lysis and Homogenization:

  • Following treatment with the radiolabeled drug, cells are harvested and washed with PBS.

  • The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice to allow the cells to swell.

  • The swollen cells are then mechanically disrupted using a Dounce homogenizer or by passing them through a fine-gauge needle.

b. Differential Centrifugation:

  • The cell homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components:

    • Low-speed centrifugation (e.g., 1,000 x g for 10 minutes): Pellets nuclei.

    • Medium-speed centrifugation (e.g., 10,000 x g for 20 minutes): Pellets mitochondria from the supernatant of the previous step.

    • High-speed centrifugation (ultracentrifugation at e.g., 100,000 x g for 1 hour): Pellets the microsomal fraction (membranes) and leaves the cytosol as the final supernatant.

c. Analysis of Fractions:

  • The radioactivity in each fraction is measured by scintillation counting to determine the amount of drug localized to the nuclei, mitochondria, membranes, and cytosol. The cytoskeletal fraction can be isolated as the insoluble pellet after initial cell lysis and low-speed centrifugation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

a. Reaction Setup:

  • Purified tubulin protein is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • The tubulin solution is added to the wells of a microplate containing various concentrations of Sagopilone or a control compound (e.g., paclitaxel as a positive control, colchicine as a negative control).

b. Measurement of Polymerization:

  • The plate is incubated at 37°C to initiate polymerization.

  • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized tubulin, leading to an increase in fluorescence intensity.

c. Data Analysis:

  • The rate and extent of tubulin polymerization are determined from the absorbance or fluorescence readings. The potency of the compound is often expressed as the concentration that induces half-maximal polymerization.

Immunofluorescence Microscopy for Microtubule and Apoptosis Analysis

This technique allows for the visualization of the effects of Sagopilone on the microtubule network and the induction of apoptosis.

a. Cell Culture and Treatment:

  • A549 cells are grown on glass coverslips and treated with Sagopilone for a specified duration.

b. Fixation and Permeabilization:

  • The cells are fixed with a solution such as 4% paraformaldehyde to preserve their structure.

  • They are then permeabilized with a detergent like 0.1% Triton X-100 to allow antibodies to enter the cells.

c. Immunostaining:

  • The cells are incubated with primary antibodies specific for β-tubulin (to visualize microtubules) and active caspase-3 (a marker of apoptosis).

  • After washing, the cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • A nuclear counterstain, such as DAPI, is often used to visualize the cell nuclei.

d. Microscopy and Image Analysis:

  • The stained cells are visualized using a fluorescence microscope.

  • The images can be analyzed to observe changes in microtubule organization (e.g., bundling) and the presence of apoptotic cells (positive for active caspase-3).

Mandatory Visualizations

Sagopilone_Cellular_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm Sagopilone_ext Sagopilone Sagopilone_int Intracellular Sagopilone Sagopilone_ext->Sagopilone_int Passive Diffusion Membrane Cell Membrane Tubulin αβ-Tubulin Dimers Sagopilone_int->Tubulin Binding Cytoskeleton Cytoskeletal Fraction Sagopilone_int->Cytoskeleton Localization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Cytoskeleton

Caption: Workflow of Sagopilone cellular uptake and localization.

Sagopilone_MOA_Pathway Sagopilone Sagopilone Microtubule_Stabilization Microtubule Stabilization Sagopilone->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Mitotic_Arrest->Mitochondrial_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins Mitochondrial_Pathway->Bcl2_Family Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of Sagopilone-induced apoptosis.

Subcellular_Fractionation_Workflow Start Treated Cells Lysis Cell Lysis & Homogenization Start->Lysis Centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) Lysis->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Centrifuge3 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant2->Centrifuge3 Pellet3 Membrane Pellet Centrifuge3->Pellet3 Pellet Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3 Supernatant

Caption: Experimental workflow for subcellular fractionation.

References

Methodological & Application

Sagopilone's In Vitro Efficacy in MDA-MB-231 Breast Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone, a third-generation, fully synthetic epothilone, has demonstrated potent antitumor activity across a range of cancer models, including those resistant to conventional chemotherapies like taxanes.[1][2] As a microtubule-stabilizing agent, its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for assessing the in vitro effects of sagopilone on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The protocols outlined below cover key assays for evaluating cell viability, cell cycle progression, and apoptosis induction.

Mechanism of Action: Microtubule Disruption

Sagopilone exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This interference with microtubule dynamics has a profound impact on cellular processes, particularly mitosis. In MDA-MB-231 cells, this manifests in a dose-dependent manner:

  • Low Concentrations (<5 nM): At these concentrations, sagopilone primarily affects spindle morphology, leading to the formation of multipolar spindles during mitosis. This aberrant cell division can result in aneuploidy, where daughter cells receive an unequal complement of chromosomes.[3]

  • High Concentrations (≥10 nM): Higher concentrations of sagopilone cause more severe disruption, leading to marked microtubule bundling in interphase cells and abnormal spindle organization in mitotic cells.[3][4] This triggers a robust mitotic arrest, blocking cell cycle progression at the G2/M phase, which ultimately leads to apoptotic cell death.[3]

cluster_0 Sagopilone Action on Microtubules cluster_1 Cellular Consequences Sagopilone Sagopilone Microtubules Microtubule Stabilization Sagopilone->Microtubules binds to β-tubulin MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disrupts dynamics LowConc Low Concentration (<5 nM) HighConc High Concentration (≥10 nM) MultipolarSpindles Multipolar Spindles LowConc->MultipolarSpindles G2M_Arrest G2/M Arrest HighConc->G2M_Arrest Aneuploidy Aneuploidy MultipolarSpindles->Aneuploidy Apoptosis Apoptosis G2M_Arrest->Apoptosis cluster_workflow Cell Proliferation Assay Workflow A 1. Seed MDA-MB-231 cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of Sagopilone B->C D 4. Incubate for 72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 H->I cluster_workflow Caspase 3/7 Activity Assay Workflow A 1. Seed cells and treat with Sagopilone for 48h B 2. Lyse cells to release intracellular contents A->B C 3. Add Caspase-Glo® 3/7 Reagent B->C D 4. Incubate at room temperature C->D E 5. Measure luminescence D->E F 6. Correlate signal to caspase activity E->F

References

Application Notes and Protocols for Assessing Sagopilone's Effect on the Microtubule Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally assessing the effects of sagopilone, a potent microtubule-stabilizing agent, on the microtubule cytoskeleton. Detailed protocols for key assays are provided to enable researchers to investigate its mechanism of action and efficacy in various cancer models.

Introduction to Sagopilone

Sagopilone is a fully synthetic epothilone that demonstrates significant antineoplastic activity.[1][2] It functions by binding to tubulin, promoting microtubule polymerization, and stabilizing them against depolymerization.[1] This interference with microtubule dynamics leads to the inhibition of cell division, G2/M arrest, and ultimately, apoptosis.[1][3] A key advantage of sagopilone is its effectiveness in multidrug-resistant (MDR) tumors, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1]

Mechanism of Action

Sagopilone, like other microtubule-stabilizing agents, directly impacts the dynamic instability of microtubules.[3] At low concentrations, it can lead to the formation of abnormal multipolar spindles during mitosis without causing a complete mitotic arrest.[3] Higher concentrations result in a more pronounced mitotic arrest and subsequent apoptosis.[3] This dose-dependent effect is a critical consideration in experimental design. The activity of sagopilone is modulated by the spindle assembly checkpoint (SAC).[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of sagopilone in comparison to other microtubule-targeting agents.

Table 1: Comparative Anti-proliferative Activity (IC50 Values)

Cell LineSagopilone (nM)Ixabepilone (nM)Paclitaxel (nM)Reference
ERα-positive Breast Cancer
MCF71.2 ± 0.9 (mean)--[3]
T47D---[3]
ERα-negative Breast Cancer
MDA-MB-2310.9 ± 0.4 (mean)--[3]
SKBR3---[3]
MDA-MB-435s---[3]
Overall (20 Breast Cancer Cell Lines) 0.2 - 1.8--[3]
MCF7 (72h incubation) ~0.5~1.5~2.5[3]

Table 2: Cellular Affinity (Ki) for Microtubules in HeLa Cells

CompoundCellular Ki (nM)Reference
SagopiloneNot explicitly found, but Ixabepilone is 10 ± 2[5]
Ixabepilone10 ± 2[5]
Paclitaxel22 ± 2[5]
Docetaxel16 ± 6[5]
Cabazitaxel6 ± 2[5]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of sagopilone on the polymerization of purified tubulin. An increase in polymerization rate or the final polymer mass indicates a microtubule-stabilizing effect.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) or by the incorporation of a fluorescent reporter.[6][7][8]

Materials:

  • Purified tubulin (e.g., porcine or bovine brain tubulin)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (for enhancing polymerization)

  • Sagopilone stock solution (in DMSO)

  • Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads at 340 nm (absorbance) or with appropriate excitation/emission wavelengths for the fluorescent reporter.[6][9]

Protocol:

  • Preparation:

    • Thaw tubulin, GTP, and buffer on ice. Keep all components on ice until the start of the reaction.

    • Prepare a master mix of tubulin in General Tubulin Buffer with GTP and glycerol. A typical final concentration of tubulin is 2 mg/mL.[8][9]

    • Prepare serial dilutions of sagopilone and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.

  • Assay Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Add the diluted sagopilone, controls, or vehicle (DMSO) to the appropriate wells.

    • To initiate polymerization, add the tubulin master mix to each well.

  • Measurement:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the absorbance at 340 nm or fluorescence at appropriate wavelengths every minute for 60-90 minutes at 37°C.[9][10]

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity as a function of time.

    • Compare the polymerization curves of sagopilone-treated samples to the vehicle control. An increased rate and/or extent of polymerization indicates a stabilizing effect.

    • Calculate parameters such as the Vmax of polymerization and the final plateau level.

In_Vitro_Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis prep1 Thaw Reagents on Ice prep2 Prepare Tubulin Master Mix prep1->prep2 prep3 Prepare Sagopilone Dilutions prep2->prep3 assay1 Add Sagopilone to Plate prep3->assay1 assay2 Add Tubulin Master Mix (Initiate) assay1->assay2 meas1 Kinetic Read at 37°C assay2->meas1 analysis1 Plot Polymerization Curves meas1->analysis1 analysis2 Compare to Controls analysis1->analysis2

Immunofluorescence Staining of Microtubules in Cells

This method allows for the direct visualization of sagopilone's effect on the microtubule network within cells, revealing changes in microtubule organization, density, and spindle formation.

Principle: Cells are treated with sagopilone, fixed, and then stained with antibodies specific to tubulin. Fluorescence microscopy is then used to visualize the microtubule cytoskeleton.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Glass coverslips or imaging-compatible multi-well plates

  • Sagopilone stock solution (in DMSO)

  • Fixative (e.g., ice-cold methanol or 4% formaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips or imaging plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of sagopilone (e.g., 3 nM and 40 nM) and a vehicle control (DMSO) for a specified time (e.g., 20-24 hours).[3]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells. For optimal microtubule staining, fixation with ice-cold methanol for 4-5 minutes at -20°C is often recommended.[11][12] Alternatively, fix with 4% formaldehyde for 30 minutes at room temperature, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.[8]

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding with blocking buffer for 45-60 minutes.[12]

    • Incubate with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell1 Seed Cells on Coverslips cell2 Treat with Sagopilone cell1->cell2 stain1 Fix and Permeabilize cell2->stain1 stain2 Block stain1->stain2 stain3 Primary Antibody Incubation stain2->stain3 stain4 Secondary Antibody & DAPI stain3->stain4 img1 Mount Coverslips stain4->img1 img2 Fluorescence Microscopy img1->img2

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of sagopilone that inhibits cell growth (IC50), providing a measure of its cytotoxic potency.

Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTT, MTS, or XTT) to a colored formazan product, or the amount of ATP is quantified using a luciferase-based assay. The amount of color or light produced is proportional to the number of viable cells.[13][14]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Sagopilone stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or a commercial kit like CellTiter-Glo®)

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

  • Multi-well spectrophotometer or luminometer

Protocol (MTT Assay Example):

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of sagopilone in cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of sagopilone to the cells. Include a vehicle control (DMSO).

    • Incubate the plate for the desired period (e.g., 72 hours).[3]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[13]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the sagopilone concentration and use a non-linear regression to determine the IC50 value.

Sagopilone_Signaling_Pathway sagopilone Sagopilone tubulin β-Tubulin sagopilone->tubulin Binds to microtubule Microtubule Polymerization & Stabilization tubulin->microtubule Promotes dynamics Disruption of Microtubule Dynamics microtubule->dynamics mitosis Mitotic Arrest (G2/M Phase) dynamics->mitosis spindle Abnormal Spindle Formation dynamics->spindle apoptosis Apoptosis mitosis->apoptosis Leads to

References

Application of Sagopilone in Studies of Platinum-Resistant Ovarian Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (formerly ZK-EPO) is a third-generation, fully synthetic epothilone B analogue that has demonstrated significant antitumor activity in various preclinical and clinical settings. As a microtubule-stabilizing agent, its mechanism of action is similar to taxanes; however, Sagopilone has shown efficacy in tumor models resistant to other chemotherapeutic agents, including paclitaxel. This is particularly relevant for platinum-resistant ovarian cancer, a disease with a poor prognosis and limited treatment options. Sagopilone is not a substrate for common efflux pumps like P-glycoprotein, which often contributes to multidrug resistance. These characteristics make Sagopilone a compelling compound for investigation in platinum-resistant ovarian cancer.

These application notes provide a summary of the key findings and detailed protocols for the use of Sagopilone in the study of platinum-resistant ovarian cancer, based on published preclinical and clinical data.

Data Presentation

Table 1: In Vitro Activity of Sagopilone in Ovarian Cancer Cell Lines
Cell LinePlatinum SensitivitySagopilone IC50 (nM)Paclitaxel IC50 (nM)Ixabepilone IC50 (nM)Patupilone IC50 (nM)Citation
A2780Sensitive0.171.37.30.34[1]
A2780/AdrMultidrug-Resistant0.24> 100910.48[1]
NCI/AdrMultidrug-Resistant0.6> 1000> 10003.2[1]

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from a 3-day incubation period.

Table 2: Clinical Efficacy of Sagopilone in Platinum-Resistant Ovarian Cancer (Phase II Study)
Treatment ArmNumber of Patients (Evaluable)Objective Response Rate (ORR)Main Grade 3 Adverse EventsCitation
Sagopilone 16 mg/m² (3-hour infusion)3418%Peripheral Sensory Neuropathy (16%), Arthralgia (5%), Fatigue (3%)[2]
Sagopilone 16 mg/m² (0.5-hour infusion)2313%Peripheral Sensory Neuropathy (16%), Nausea (2%)[2]

Objective Response Rate includes complete and partial responses as per modified RECIST and/or Gynecologic Cancer Intergroup CA-125 criteria.

Signaling Pathways and Mechanism of Action

Sagopilone exerts its cytotoxic effects by stabilizing microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. This process is believed to be initiated through the intrinsic apoptotic pathway.

Sagopilone_Mechanism_of_Action cluster_0 Cellular Effects of Sagopilone cluster_1 Intrinsic Apoptotic Pathway Sagopilone Sagopilone Microtubules Microtubule Stabilization Sagopilone->Microtubules Binds to β-tubulin G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupts mitotic spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Family Modulation of Bcl-2 Family Proteins Apoptosis->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Pro-apoptotic proteins (Bax, Bak) dominate Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: Sagopilone's mechanism of action leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Sagopilone on platinum-resistant ovarian cancer cell lines.

Materials:

  • Platinum-resistant ovarian cancer cell lines (e.g., A2780/Adr, SKOV-3) and a sensitive control (e.g., A2780).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Sagopilone (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Sagopilone in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the prepared Sagopilone dilutions or control medium.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_sagopilone Prepare Sagopilone dilutions incubate_24h->prepare_sagopilone treat_cells Treat cells with Sagopilone prepare_sagopilone->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Model of Platinum-Resistant Ovarian Cancer

This protocol describes the establishment of a platinum-resistant ovarian cancer xenograft model and subsequent treatment with Sagopilone.

Materials:

  • Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old).

  • Platinum-sensitive ovarian cancer cell line (e.g., A2780) stably expressing luciferase.

  • Cisplatin.

  • Sagopilone.

  • Matrigel.

  • D-luciferin.

  • Bioluminescence imaging system.

  • Calipers.

Procedure:

Part A: Establishment of Platinum-Resistant Xenografts

  • Subcutaneously inject 5 x 10^6 A2780-luciferase cells mixed with Matrigel into the flank of the mice.

  • Monitor tumor growth using calipers and bioluminescence imaging.

  • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

  • Treat the mice with multiple cycles of cisplatin (e.g., 5 mg/kg, intraperitoneally, weekly for 3 weeks).

  • Monitor tumor response. Tumors that initially respond and then regrow are considered to have acquired resistance.

  • Once tumors reach the ethical size limit, sacrifice the mice and harvest the tumors.

  • Serially passage the tumor fragments into new mice to establish a stable platinum-resistant xenograft line.

Part B: Treatment with Sagopilone

  • Implant the established platinum-resistant tumor fragments or cells subcutaneously into a new cohort of mice.

  • Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment (Sagopilone) and vehicle control groups.

  • Administer Sagopilone at a predetermined dose and schedule (e.g., 10 mg/kg, intravenously, once weekly).

  • Monitor tumor volume using calipers and bioluminescence imaging twice a week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.

  • At the end of the study, sacrifice the mice, and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).

InVivo_Xenograft_Workflow cluster_A Part A: Establishing Platinum-Resistant Model cluster_B Part B: Sagopilone Treatment Study inject_sensitive Inject platinum-sensitive ovarian cancer cells monitor_growth_A Monitor tumor growth inject_sensitive->monitor_growth_A treat_cisplatin Treat with multiple cycles of cisplatin monitor_growth_A->treat_cisplatin monitor_resistance Monitor for acquired resistance treat_cisplatin->monitor_resistance harvest_resistant Harvest resistant tumors monitor_resistance->harvest_resistant passage_tumors Serially passage tumors harvest_resistant->passage_tumors implant_resistant Implant platinum-resistant tumors/cells passage_tumors->implant_resistant monitor_growth_B Monitor tumor growth implant_resistant->monitor_growth_B randomize Randomize mice monitor_growth_B->randomize treat_sagopilone Treat with Sagopilone or vehicle randomize->treat_sagopilone monitor_response Monitor tumor response and toxicity treat_sagopilone->monitor_response end_study End study and harvest tumors monitor_response->end_study

Caption: Workflow for in vivo xenograft studies.

Conclusion

Sagopilone demonstrates promising activity against platinum-resistant ovarian cancer in both preclinical models and clinical trials. Its ability to overcome common mechanisms of drug resistance makes it a valuable tool for research and a potential therapeutic option for this challenging disease. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of Sagopilone in platinum-resistant ovarian cancer. Further research should focus on identifying predictive biomarkers of response to Sagopilone and exploring rational combination therapies to enhance its clinical benefit.

References

Sagopilone: A Powerful Tool for Investigating Mitotic Abnormalities and the Spindle Assembly Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Sagopilone, a third-generation, fully synthetic epothilone B analog, is a potent microtubule-stabilizing agent.[1][2] Unlike taxanes, it often retains activity in multidrug-resistant tumor models, making it a valuable compound for both preclinical and clinical research.[1] By disrupting microtubule dynamics, Sagopilone induces mitotic arrest, leading to the activation of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.[3][4] This property makes Sagopilone an excellent tool for studying the intricacies of mitosis, the molecular machinery of the SAC, and the cellular responses to mitotic stress, such as apoptosis or mitotic slippage. These application notes provide a summary of Sagopilone's effects and detailed protocols for its use in studying mitotic processes.

Introduction

Proper execution of mitosis is fundamental for genomic stability. The mitotic spindle, a complex and dynamic structure composed of microtubules, is responsible for the accurate segregation of sister chromatids into two daughter cells. The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that monitors the attachment of microtubules to chromosome kinetochores.[5] When unattached kinetochores are detected, the SAC generates a "wait anaphase" signal that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and mitotic exit.[6][7]

Microtubule-targeting agents (MTAs) like Sagopilone are powerful tools to probe these processes. Sagopilone binds to β-tubulin, stabilizing microtubules and suppressing their dynamic instability.[2][8] This interference leads to the formation of abnormal mitotic spindles and prevents the satisfaction of the SAC, causing a prolonged arrest in mitosis.[3][4] Researchers can leverage this predictable effect to study the molecular events governing mitotic arrest, SAC signaling, and the subsequent cellular fates.

Mechanism of Action: Inducing Mitotic Abnormalities and Activating the SAC

Sagopilone's primary mechanism of action is the stabilization of microtubules. This has a concentration-dependent effect on cells:

  • Low Concentrations (<5 nM): At these concentrations, Sagopilone subtly perturbs microtubule dynamics, often leading to the formation of multipolar spindles without causing a complete mitotic arrest. This can result in abnormal cell division, producing aneuploid daughter cells.[4]

  • High Concentrations (>5 nM): Higher concentrations cause more profound microtubule stabilization, leading to the formation of microtubule bundles in interphase cells and grossly abnormal spindle organization in mitotic cells.[4] This severe disruption robustly activates the SAC, leading to a prolonged cell cycle arrest at the G2/M phase.[3][4]

The SAC is activated by the presence of unattached or improperly attached kinetochores. Sagopilone-induced spindle abnormalities create this very signal. Key proteins such as Mad1, Mad2, Bub1, BubR1 (BUB1B), and MPS1 (TTK) are recruited to these kinetochores, initiating a signaling cascade that culminates in the formation of the Mitotic Checkpoint Complex (MCC).[4][5] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, directly binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of its key substrates, Cyclin B1 and Securin.[6][7][9] This inhibition sustains the mitotic state. Prolonged arrest due to a persistent SAC signal often triggers apoptosis.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of the Spindle Assembly Checkpoint activated by Sagopilone.

G Sagopilone Sagopilone Treatment Microtubule_Dysfunction Microtubule Dysfunction (Aberrant Spindles) Sagopilone->Microtubule_Dysfunction Unattached_Kinetochores Unattached Kinetochores Microtubule_Dysfunction->Unattached_Kinetochores SAC_Proteins SAC Proteins (Mad1, Mad2, Bub1, BubR1, Mps1) Unattached_Kinetochores->SAC_Proteins MCC Mitotic Checkpoint Complex (MCC) (Mad2-BubR1-Bub3-Cdc20) SAC_Proteins->MCC forms APC_Cdc20 APC/C-Cdc20 Complex MCC->APC_Cdc20 inhibits Arrest Mitotic Arrest MCC->Arrest leads to Degradation Degradation of Securin & Cyclin B1 APC_Cdc20->Degradation promotes Anaphase Anaphase Onset Degradation->Anaphase allows

Caption: Sagopilone-induced Spindle Assembly Checkpoint activation pathway.

Quantitative Data

Sagopilone demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
ERα-Positive Breast Cancer
MCF7Breast Adenocarcinoma~1.0[10][11]
T47DBreast Ductal Carcinoma~1.5[10]
BT-474Breast Ductal Carcinoma~1.8[10]
ZR-75-1Breast Ductal Carcinoma~0.9[10]
ERα-Negative Breast Cancer
MDA-MB-231Breast Adenocarcinoma~0.8[10]
SKBR3Breast Adenocarcinoma~1.2[10]
MDA-MB-468Breast Adenocarcinoma~0.7[10]
BT-549Breast Ductal Carcinoma~0.6[10]
Other
HCT116Colon CarcinomaNot specified, but effective at 0.1 nM[3]
A549Lung CarcinomaNot specified, but used in studies[4]

Table 1: Anti-proliferative activity (IC50) of Sagopilone in various human cancer cell lines after 72 hours of treatment.[3][4][10][11]

Experimental Protocols & Workflows

Cell Proliferation Assay (Crystal Violet)

This protocol determines the concentration-dependent effect of Sagopilone on cell viability.

G cluster_workflow Cell Proliferation Workflow start Seed cells in 96-well plates incubate1 Incubate 24h (allow attachment) start->incubate1 treat Treat with serial dilutions of Sagopilone incubate1->treat incubate2 Incubate 72h treat->incubate2 fix Fix cells (e.g., Glutaraldehyde) incubate2->fix stain Stain with Crystal Violet fix->stain wash Wash and dry plates stain->wash solubilize Solubilize dye (e.g., with Sorenson's buffer) wash->solubilize read Read absorbance (e.g., 570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a crystal violet cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Sagopilone in culture medium. Remove the old medium from the wells and add 100 µL of the Sagopilone dilutions or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Fixation: Gently wash the cells with PBS. Add 100 µL of 1% glutaraldehyde and incubate for 15 minutes.

  • Staining: Wash the plates with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 30 minutes.

  • Washing: Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Add 100 µL of Sorenson's buffer (0.1 M sodium citrate in 50% ethanol, pH 4.2) to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of Sagopilone concentration and use a non-linear regression model to calculate the IC50 value.[10]

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the direct visualization of Sagopilone's effect on the microtubule cytoskeleton and chromosome alignment.

G cluster_workflow Immunofluorescence Workflow start Seed cells on coverslips treat Treat with Sagopilone (e.g., 3 nM, 40 nM) for 20h start->treat fix Fix with 4% paraformaldehyde treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with primary Ab (e.g., anti-α-tubulin) block->primary_ab secondary_ab Incubate with fluorescent secondary Ab (e.g., Alexa 488) primary_ab->secondary_ab counterstain Counterstain DNA (e.g., DAPI or DRAQ5) secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount image Image with fluorescence or confocal microscope mount->image

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) on sterile glass coverslips in a 24-well plate and allow them to attach.

  • Treatment: Treat cells with vehicle (ethanol), low-dose (e.g., 3 nM), and high-dose (e.g., 40 nM) Sagopilone for 20 hours.[4]

  • Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:250 dilution) in blocking buffer for 1 hour at room temperature, protected from light.[4]

  • Counterstaining: Wash three times with PBS. Incubate with a DNA stain like DAPI (1 µg/mL) or DRAQ5™ for 10 minutes.[4][12]

  • Mounting: Wash coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe spindle morphology (bipolar, multipolar) and chromosome alignment.[4]

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M), allowing for a quantitative measure of mitotic arrest.

G cluster_workflow Cell Cycle Analysis Workflow start Seed cells in 6-well plates treat Treat with Sagopilone for 20-24h start->treat harvest Harvest cells (trypsinize) treat->harvest wash Wash with PBS harvest->wash fix Fix in cold 70% ethanol wash->fix stain Stain with Propidium Iodide (containing RNase A) fix->stain analyze Analyze on a flow cytometer stain->analyze

References

Formulation of Sagopilone for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagopilone, a fully synthetic analogue of epothilone B, is a potent microtubule-stabilizing agent with significant antitumor activity. Its poor aqueous solubility, however, presents a challenge for in vivo administration. This document provides detailed application notes and protocols for the formulation of Sagopilone for preclinical in vivo experiments, focusing on two established methods: polymeric micelle-based solubilization and a lyophilization-reconstitution approach. Additionally, it outlines Sagopilone's mechanism of action through its signaling pathway.

Introduction

Sagopilone exerts its cytotoxic effects by binding to tubulin, promoting its polymerization, and stabilizing microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. A key advantage of Sagopilone is its ability to bypass P-glycoprotein (P-gp) efflux pumps, making it effective in multidrug-resistant (MDR) tumors[1][2]. Due to its hydrophobic nature, formulating Sagopilone for parenteral administration in in vivo studies requires specialized techniques to ensure its solubility, stability, and bioavailability.

Physicochemical Properties and In Vivo Efficacy

A summary of key quantitative data for Sagopilone formulation and in vivo activity is presented in Table 1.

ParameterValueFormulation/ModelReference
Solubilization Efficiency ≥70%Polymeric Micelles (PEG-b-PLA, PEG-b-PCL)[3]
Micelle Size <100 nmPolymeric Micelles (PEG-b-PLA, PEG-b-PCL)[3]
In Vitro Stability (24h) 80-96% drug remaining solubilizedPolymeric Micelles (PEG-b-PLA, PEG-b-PCL)[3]
Effective Drug:Polymer Ratio 1:20 (w/w)Polymeric Micelles[4]
Maximum Tolerated Dose (MTD) 6 mg/kgMicellar Sagopilone in nude mice[4]
Effective In Vivo Dose Range 5-10 mg/kgMice with intracerebral human tumors[5][6]
In Vitro IC50 <1 nMIn over 60 cancer cell lines[6]

Experimental Protocols

Note: All procedures should be performed under aseptic conditions and with protection from light.

Protocol 1: Polymeric Micelle Formulation

This protocol describes the preparation of Sagopilone-loaded polymeric micelles using the thin-film hydration method.

Materials:

  • Sagopilone

  • Poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA) or Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)

  • Chloroform or other suitable organic solvent

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • Rotary evaporator

  • Bath sonicator

  • 0.22 µm sterile syringe filter

Procedure:

  • Dissolution: Weigh the desired amounts of Sagopilone and the chosen block copolymer (e.g., at a 1:20 drug-to-polymer weight ratio) and dissolve them in a minimal amount of chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, uniform drug-polymer film is formed on the flask wall.

  • Drying: Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add a pre-warmed (e.g., 37°C) sterile aqueous solution (e.g., PBS or water for injection) to the flask. The volume will depend on the desired final concentration of Sagopilone.

  • Micelle Formation: Gently rotate the flask to hydrate the film. The mixture can be sonicated in a bath sonicator for 5-10 minutes to facilitate the formation of a clear micellar solution.

  • Sterilization: Filter the resulting micellar solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Characterization (Optional but Recommended):

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Drug Encapsulation Efficiency and Loading Capacity: Quantify using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) after separating the micelles from the unencapsulated drug.

Protocol 2: Lyophilization and Reconstitution

This protocol is adapted from a patented method for preparing epothilone analogs for parenteral administration[7].

Materials:

  • Sagopilone

  • Tertiary-butanol

  • Sterile water for injection

  • Anhydrous ethanol

  • Polyethoxylated castor oil (e.g., Kolliphor® EL)

  • Lactated Ringer's Injection

  • Lyophilizer

  • Sterile vials

Procedure:

Part A: Preparation of Lyophilized Sagopilone

  • Dissolution: Prepare a solution of Sagopilone in a mixture of at least 50% (v/v) tertiary-butanol in sterile water for injection.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Lyophilization: Freeze-dry the solution using a suitable lyophilization cycle to obtain a lyophilized powder.

  • Storage: Seal the vials under sterile conditions and protect from light.

Part B: Reconstitution and Dilution for Administration

  • Preparation of Diluent Vehicle: In a separate sterile vial, prepare a solution of anhydrous ethanol and a suitable nonionic surfactant like polyethoxylated castor oil.

  • Reconstitution: Aseptically add the diluent vehicle to the vial containing the lyophilized Sagopilone. Gently swirl to dissolve the powder completely, aiming for a concentration of 2-4 mg/mL of Sagopilone.

  • Final Dilution: For intravenous injection, further dilute the reconstituted solution with a suitable parenteral diluent, such as Lactated Ringer's Injection, to a final concentration of 0.1-0.9 mg/mL[7]. The diluted solution should be administered shortly after preparation.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the preparation of Sagopilone formulations for in vivo studies.

G cluster_0 Protocol 1: Polymeric Micelle Formulation cluster_1 Protocol 2: Lyophilization & Reconstitution P1_Start Start P1_Dissolve Dissolve Sagopilone & Polymer in Organic Solvent P1_Start->P1_Dissolve P1_Film Form Thin Film via Rotary Evaporation P1_Dissolve->P1_Film P1_Dry Dry Film under Vacuum P1_Film->P1_Dry P1_Hydrate Hydrate Film with Aqueous Solution P1_Dry->P1_Hydrate P1_Sonicate Sonicate to Form Micelles P1_Hydrate->P1_Sonicate P1_Filter Sterile Filter (0.22 µm) P1_Sonicate->P1_Filter P1_End Ready for In Vivo Use P1_Filter->P1_End P2_Start Start P2_Dissolve Dissolve Sagopilone in t-butanol/Water P2_Start->P2_Dissolve P2_Lyo Lyophilize Solution P2_Dissolve->P2_Lyo P2_Recon Reconstitute with Ethanol/Surfactant P2_Lyo->P2_Recon P2_Dilute Dilute with Parenteral Diluent P2_Recon->P2_Dilute P2_End Ready for In Vivo Use P2_Dilute->P2_End

Caption: Workflow for Sagopilone formulation preparation.

Sagopilone Signaling Pathway

Sagopilone's primary mechanism of action involves the stabilization of microtubules, which has downstream effects on the cell cycle and survival pathways.

G cluster_downstream Cellular Effects Sagopilone Sagopilone Tubulin α/β-Tubulin Dimers Sagopilone->Tubulin Binds to Microtubules Microtubules Sagopilone->Microtubules Stabilizes Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilization Microtubule Stabilization Dynamics Inhibition of Microtubule Dynamics Stabilization->Dynamics G2M_Arrest G2/M Phase Arrest Dynamics->G2M_Arrest Rac1_PI3K_Akt Inhibition of Rac1/PI3K/Akt Pathway Dynamics->Rac1_PI3K_Akt Impacts Apoptosis Apoptosis G2M_Arrest->Apoptosis Actin Actin Cytoskeleton Dysfunction Rac1_PI3K_Akt->Actin Actin->Apoptosis

References

Application Notes and Protocols: Combination Therapy with Sagopilone and Kinesin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone, a fully synthetic epothilone, is a potent microtubule-stabilizing agent that has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1][2] Like taxanes, Sagopilone binds to β-tubulin, inducing microtubule polymerization and stabilizing them against depolymerization. This leads to a disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis.[3] Kinesin inhibitors are a class of targeted therapeutic agents that disrupt mitosis by inhibiting the function of specific kinesin motor proteins essential for the formation and function of the mitotic spindle.[4] This document outlines preclinical findings and provides detailed protocols for investigating the combination of Sagopilone with specific kinesin inhibitors, highlighting both synergistic and antagonistic interactions.

Key Findings and Rationale for Combination Therapy

Preclinical studies have shown that the combination of Sagopilone with kinesin inhibitors can result in either enhanced or diminished anti-cancer activity, depending on the specific kinesin being targeted.

  • Antagonistic Interaction with KIF11 (Eg5) Inhibition: Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end directed motor protein essential for establishing a bipolar mitotic spindle. The combination of Sagopilone with inhibitors of KIF11, such as ispinesib, has been demonstrated to be antagonistic. This antagonism is thought to arise from the opposing mechanisms of the two drugs; Sagopilone stabilizes microtubules, while KIF11 inhibition prevents the proper separation of spindle poles, and the combination may interfere with the induction of aneuploidy by low-dose Sagopilone.[6]

Data Presentation

The following tables summarize the quantitative findings from preclinical studies on the combination of Sagopilone with the inhibition of KIF2C and KIF11 in breast cancer cell lines.

Table 1: Effect of KIF2C Knockdown on Sagopilone-Induced Mitotic Arrest [5]

Cell LineSagopilone Concentration (nM)Treatment% of Cells in G2/M Phase (Mean ± SD)
MCF7 1Control siRNA + Sagopilone35 ± 5
1KIF2C siRNA + Sagopilone55 ± 7
T47D 1Control siRNA + Sagopilone40 ± 6
1KIF2C siRNA + Sagopilone62 ± 8
SKBR3 1Control siRNA + Sagopilone38 ± 4
1KIF2C siRNA + Sagopilone59 ± 6
MDA-MB-231 1Control siRNA + Sagopilone42 ± 5
1KIF2C siRNA + Sagopilone65 ± 9

Table 2: Combination Index (CI) for Sagopilone and the KIF11 Inhibitor Ispinesib [6]

Cell LineCombination Index (CI) Value (Mean ± SD)Interpretation
MCF7 1.35 ± 0.15Antagonism
T47D 1.42 ± 0.21Antagonism
SKBR3 1.29 ± 0.18Antagonism
MDA-MB-231 1.51 ± 0.25Antagonism
CI values were calculated from proliferation assays. A CI value > 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

G cluster_processes Cellular Processes Sagopilone Sagopilone Microtubules Microtubules Sagopilone->Microtubules Stabilizes Kinesin_Inhibitors Kinesin Inhibitors Kinesins Mitotic Kinesins (e.g., KIF2C, KIF11) Kinesin_Inhibitors->Kinesins Inhibits Spindle_Assembly Mitotic Spindle Assembly & Dynamics Microtubules->Spindle_Assembly Kinesins->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Interaction of Sagopilone and Kinesin Inhibitors with the Mitotic Machinery.

G cluster_assays Downstream Assays start Start: Cancer Cell Lines knockdown siRNA-mediated Knockdown of Kinesin (e.g., KIF2C) start->knockdown drug_treatment Treat with Sagopilone (and/or Kinesin Inhibitor) knockdown->drug_treatment viability Cell Viability Assay (e.g., MTT, Resazurin) drug_treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) drug_treatment->apoptosis microscopy Immunofluorescence Microscopy (Mitotic Spindle Analysis) drug_treatment->microscopy data_analysis Data Analysis (IC50, CI, % Mitotic Arrest) viability->data_analysis apoptosis->data_analysis microscopy->data_analysis end End: Determine Synergy/ Antagonism data_analysis->end

Caption: Experimental Workflow for Combination Therapy Studies.

Experimental Protocols

Cell Culture
  • Cell Lines: Human breast cancer cell lines (e.g., MCF7, T47D, SKBR3, MDA-MB-231) are suitable for these studies.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

siRNA-Mediated Knockdown of Kinesins

This protocol describes the transient knockdown of a target kinesin, such as KIF2C, using small interfering RNA (siRNA).

  • Materials:

    • siRNA targeting the kinesin of interest (and a non-targeting control siRNA).

    • Lipofectamine RNAiMAX or a similar transfection reagent.

    • Opti-MEM I Reduced Serum Medium.

    • 6-well plates.

  • Procedure:

    • Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight.

    • For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 500 µL siRNA-lipid complex to the cells.

    • Incubate for 48-72 hours before proceeding with drug treatment or downstream assays.

    • Confirm knockdown efficiency by Western blot or qRT-PCR.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • Plate reader.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of Sagopilone, the kinesin inhibitor, or the combination of both. Include a vehicle-only control.

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the drugs as described above.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosome alignment.

  • Materials:

    • Coverslips in 24-well plates.

    • 4% paraformaldehyde (PFA) in PBS.

    • 0.5% Triton X-100 in PBS.

    • Blocking buffer (e.g., 3% BSA in PBS).

    • Primary antibody (e.g., anti-α-tubulin).

    • Fluorescently labeled secondary antibody.

    • DAPI or Hoechst stain for DNA.

    • Fluorescence microscope.

  • Procedure:

    • Seed cells on coverslips and treat with drugs as described.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

The combination of Sagopilone with kinesin inhibitors represents a promising area of investigation in cancer therapy. The data strongly suggest that the choice of kinesin inhibitor is critical, with KIF2C inhibitors showing potential for synergistic activity with Sagopilone, while KIF11 inhibitors demonstrate antagonism. The protocols provided herein offer a framework for researchers to further explore these interactions and elucidate the underlying mechanisms, with the ultimate goal of developing more effective combination therapies for cancer treatment.

References

Troubleshooting & Optimization

Optimizing Sagopilone dosage to minimize neurotoxicity in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sagopilone in preclinical models. The focus is on optimizing dosage to minimize neurotoxicity while maintaining anti-tumor efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of sagopilone in preclinical models?

A1: The major and most clinically relevant dose-limiting toxicity of sagopilone is peripheral sensory neuropathy.[1][2] This has been observed in both preclinical animal models and clinical trials.

Q2: How can I monitor for sagopilone-induced neurotoxicity in my animal models?

A2: A combination of behavioral and electrophysiological assessments is recommended. Key methods include:

  • Behavioral Tests: To assess sensory and motor function. Commonly used tests include the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.[3][4][5]

  • Nerve Conduction Velocity (NCV) Studies: To directly measure the functional integrity of peripheral nerves. A reduction in NCV is an indicator of nerve damage.[1]

  • Histopathology: Examination of nerve tissue (e.g., sciatic nerve) can reveal axonal degeneration or demyelination.

Q3: Is there a clear dose-dependent relationship for sagopilone-induced neurotoxicity?

A3: Preclinical studies in rats have shown that while higher doses and certain administration schedules (bolus vs. infusion) can lead to a trend of increased neurotoxicity, a clear dose-dependent reduction in nerve conduction velocity (NCV) has not been consistently observed.[1] This suggests that the onset and severity of neurotoxicity may be influenced by multiple factors beyond just the systemic exposure level.

Q4: Can the administration schedule of sagopilone be modified to reduce neurotoxicity?

A4: Yes, the administration schedule appears to influence the severity of neurotoxicity. In a preclinical rat model, a trend toward lower peripheral neurotoxicity was observed with infusion schedules (30-minute or 3-hour) compared to a bolus injection for the same total dose.[1]

Q5: Does sagopilone cross the blood-brain barrier, and does this cause central nervous system (CNS) toxicity?

A5: Sagopilone can cross the blood-brain barrier. However, preclinical studies in animal models have not reported significant CNS side effects, even with high concentrations of the drug in the brain.[6]

Troubleshooting Guides

Issue 1: High incidence of neurotoxicity observed in our preclinical study.
  • Question: We are observing significant signs of peripheral neuropathy (e.g., mechanical allodynia, reduced motor function) in our rodent models treated with sagopilone. How can we mitigate this without compromising the anti-tumor efficacy of the drug?

  • Answer and Troubleshooting Steps:

    • Review Dosage and Administration Schedule:

      • Action: If you are using a bolus injection, consider switching to a slower infusion (e.g., 30-minute or 3-hour).[1] This may reduce the peak plasma concentration of sagopilone, potentially lessening the impact on peripheral nerves.

      • Rationale: A preclinical study in Wistar rats suggested that infusion schedules are associated with a trend towards lower neurotoxicity compared to bolus administration.[1]

    • Dose Adjustment:

      • Action: If the neurotoxicity is severe, consider a dose reduction.

      • Rationale: While a clear dose-response for neurotoxicity is not always evident, reducing the overall exposure may alleviate side effects. It is crucial to have robust efficacy endpoints to ensure that the anti-tumor activity is not significantly compromised.

    • Implement Comprehensive Monitoring:

      • Action: Use a combination of behavioral tests (von Frey, hot plate) and electrophysiological measurements (NCV) to quantify the level of neurotoxicity at different doses and schedules.

      • Rationale: This will allow you to establish a therapeutic window for sagopilone in your specific preclinical model and identify a dose and schedule that balances efficacy and toxicity.

    • Consider Co-treatments (Exploratory):

      • Action: While no definitive preventative agents are established, preclinical and clinical studies have explored co-treatments. For instance, a clinical trial investigated the use of acetyl-L-carnitine (ALC) to prevent sagopilone-induced peripheral neuropathy, though it did not show a significant overall benefit.[7][8][9]

      • Rationale: Investigating potential neuroprotective agents in your preclinical model could be a long-term strategy, but this should be approached as a separate research question.

Issue 2: Difficulty in quantifying subtle neurotoxic effects.
  • Question: Our initial observations suggest mild neurotoxicity, but we are struggling to quantify it reliably. What are the most sensitive methods for detecting early-stage peripheral neuropathy?

  • Answer and Troubleshooting Steps:

    • Refine Behavioral Testing Protocols:

      • Action: Ensure your behavioral testing is conducted consistently and by trained personnel. For the von Frey test, use the "up-down method" to determine the 50% withdrawal threshold for a more precise measurement of mechanical allodynia.[5]

      • Rationale: Subtle changes in sensory thresholds can be missed without a rigorous and standardized testing paradigm.

    • Incorporate Nerve Conduction Velocity (NCV) Measurements:

      • Action: If not already in your protocol, add NCV studies. This is a direct and quantitative measure of nerve function.

      • Rationale: NCV can detect changes in nerve function before overt behavioral symptoms become apparent.[1]

    • Histopathological Analysis:

      • Action: At the end of your study, perform a histopathological examination of the sciatic nerves. Look for signs of axonal degeneration, demyelination, and changes in the dorsal root ganglia.

      • Rationale: Histopathology provides a morphological correlate to the functional deficits observed and can confirm the presence of neuropathy.

Quantitative Data from Preclinical Studies

Table 1: Effect of Sagopilone Dosage and Administration Schedule on Neurotoxicity in Wistar Rats

Dose (mg/kg)Administration ScheduleObservation after 2 Weeks
1.2BolusTrend towards higher peripheral neurotoxicity
1.230-minute infusionTrend towards lower peripheral neurotoxicity than bolus
1.23-hour infusionTrend towards lower peripheral neurotoxicity than 30-min infusion
2.4BolusTrend towards higher peripheral neurotoxicity
2.430-minute infusionTrend towards lower peripheral neurotoxicity than bolus
2.43-hour infusionTrend towards lower peripheral neurotoxicity than 30-min infusion

Data adapted from a preclinical study investigating the exposure-response relationship of sagopilone.[1] "Higher" and "lower" neurotoxicity are based on the reported trend in the study, which used nerve conduction velocity (NCV) as a primary endpoint.

Detailed Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test
  • Acclimation: Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes for 2-3 days before the first test day. The apparatus typically consists of individual Plexiglas chambers on a wire mesh floor.[5]

  • Filament Application: Use a set of calibrated von Frey filaments. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[5]

  • Up-Down Method: Start with a filament in the middle of the force range. If the animal withdraws its paw, the next filament used is weaker. If there is no response, the next filament is stronger.[5]

  • Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold.

Protocol 2: Assessment of Thermal Hyperalgesia using the Hot Plate Test
  • Apparatus: Use a hot plate apparatus with the surface temperature set to a constant, non-injurious temperature (e.g., 52-55°C).[10]

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[10]

  • Procedure: Place the animal on the hot plate and start a timer. Observe the animal for signs of nociception, such as licking a hind paw or jumping.[11]

  • Latency Measurement: Record the latency to the first nocifensive response. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[10]

Protocol 3: Measurement of Nerve Conduction Velocity (NCV)
  • Anesthesia: Anesthetize the animal according to your institution's approved protocol.

  • Electrode Placement: Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the Achilles tendon). Place recording electrodes in the interosseous muscles of the paw.[12][13]

  • Stimulation and Recording: Apply a supramaximal electrical stimulus at both stimulation points and record the resulting compound muscle action potentials (CMAPs).

  • Calculation: Measure the latency of the CMAP from each stimulation point and the distance between the two stimulating electrodes. The NCV is calculated as: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[12]

Signaling Pathways and Experimental Workflows

Sagopilone_Mechanism_of_Action cluster_0 Mechanism of Action sagopilone Sagopilone tubulin β-Tubulin Subunit on Microtubule sagopilone->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Promotes mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces caspase9 Caspase-9 Activation apoptosis->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Tumor Cell Death caspase3->cell_death

Caption: Sagopilone's mechanism of action leading to tumor cell death.

Neurotoxicity_Assessment_Workflow cluster_data Data Integration start Start Experiment (Rodent Model) treatment Sagopilone Administration (Varying Doses/Schedules) start->treatment behavioral Behavioral Testing (e.g., von Frey, Hot Plate) treatment->behavioral Monitor at regular intervals ncv Nerve Conduction Velocity (NCV) Measurement treatment->ncv Measure at baseline and post-treatment endpoint Endpoint: Euthanasia and Tissue Collection behavioral->endpoint behavioral_data Behavioral Data ncv->endpoint ncv_data NCV Data histopathology Histopathology of Sciatic Nerve and DRG endpoint->histopathology histo_data Histology Data data_analysis Data Analysis and Correlation

Caption: Experimental workflow for assessing sagopilone-induced neurotoxicity.

References

Technical Support Center: Overcoming Sagopilone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing Sagopilone resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Sagopilone and how does it differ from other microtubule stabilizers like taxanes?

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog.[1][2] Like taxanes, it is a microtubule-stabilizing agent that induces mitotic arrest and apoptosis.[3][4] However, a key advantage of sagopilone and other epothilones is their ability to overcome certain forms of drug resistance. They are poor substrates for the P-glycoprotein (P-gp/MDR1) efflux pump, a common mechanism of resistance to taxanes, and have shown efficacy in taxane-resistant cancer models.[3][5][6][7]

Q2: My cancer cell line, previously sensitive to Sagopilone, is now showing resistance. What are the most common underlying mechanisms?

While Sagopilone bypasses P-gp-mediated resistance, other mechanisms can emerge:

  • β-Tubulin Mutations: Alterations in the drug's binding site on β-tubulin can prevent Sagopilone from effectively stabilizing microtubules.[8]

  • Defects in the Spindle Assembly Checkpoint (SAC): A compromised SAC allows cells to exit mitosis prematurely despite aberrant spindle formation, leading to aneuploidy and survival rather than mitotic arrest and apoptosis.[9]

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of proteins like the X-linked inhibitor of apoptosis protein (XIAP) can block the execution of apoptosis even after mitotic arrest is induced.[10][11] XIAP directly inhibits caspases-3, -7, and -9.[12]

  • TP53-Mediated Cell Cycle Arrest: At low concentrations, Sagopilone can activate a TP53-dependent pathway, leading to cell cycle arrest instead of apoptosis. This may represent a relative resistance mechanism.[4][13]

Q3: Are there established cell line models for studying Sagopilone resistance?

Yes, resistant cell lines can be developed in vitro. The most common method involves continuously exposing a parental, sensitive cell line to gradually increasing concentrations of Sagopilone over an extended period (6-12 months).[14][15] This process selects for cells that have acquired resistance-conferring mutations or expression changes.[15] For example, ovarian cancer cell lines resistant to epothilone B have been created by incrementally increasing drug exposure.[14]

Q4: Can Sagopilone be used in combination with other agents to overcome resistance?

Yes, combination therapy is a key strategy.[16] An RNAi screen identified that inhibiting mitotic kinesins, such as KIF2C (MCAK), can enhance Sagopilone-induced mitotic arrest.[9] However, combinations must be chosen carefully, as inhibiting other kinesins like KIF11 (EG5) can be antagonistic.[9] Additionally, combining agents that target downstream apoptosis pathways, such as XIAP inhibitors or SMAC mimetics, could potentially re-sensitize resistant cells.[10][17]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for Sagopilone in a typically sensitive cell line.

  • Possible Cause 1: Cell Line Authenticity/Contamination. Your cell line may have been misidentified or contaminated with a more resistant cell line.

    • Solution: Perform short tandem repeat (STR) profiling to authenticate your cell line. Check for mycoplasma contamination.

  • Possible Cause 2: Drug Instability. Sagopilone may have degraded due to improper storage or handling.

    • Solution: Prepare fresh drug dilutions from a verified stock for each experiment. Store stock solutions as recommended by the manufacturer.

  • Possible Cause 3: Emergence of a Resistant Subpopulation. A small fraction of resistant cells may have overtaken the culture.

    • Solution: Re-establish the cell line from a frozen, low-passage stock. Consider single-cell cloning to isolate a sensitive population.

Issue 2: Cells arrest in mitosis as expected, but fail to undergo apoptosis.

  • Possible Cause 1: Overexpression of Anti-Apoptotic Proteins. The cell line may have high endogenous levels of anti-apoptotic proteins like XIAP or Bcl-2, or these may have been upregulated during treatment. High XIAP expression is a known mechanism of resistance to chemotherapy.[10][11]

    • Solution:

      • Assess Protein Levels: Use Western blotting to quantify levels of XIAP, Bcl-2, and other IAP family members.

      • Functional Inhibition: Use siRNA to knock down XIAP expression and re-assess sensitivity to Sagopilone.[11][17] Studies have shown that XIAP knockdown can sensitize colon cancer cells to taxanes.[17]

      • Combination Therapy: Treat cells with Sagopilone in combination with a SMAC mimetic or other IAP antagonist to inhibit XIAP function.[10]

  • Possible Cause 2: Concentration-Dependent Effects. Low nanomolar concentrations of Sagopilone (e.g., 2.5 nM) can induce an aneuploid phenotype with cell cycle arrest but minimal apoptosis, whereas higher concentrations (e.g., 40 nM) induce mitotic arrest followed by apoptosis.[4][13]

    • Solution: Perform a dose-response experiment and analyze apoptosis levels (e.g., via Annexin V staining or caspase-3 cleavage) across a range of Sagopilone concentrations.

Issue 3: Cells show cross-resistance to both Sagopilone and Paclitaxel.

  • Possible Cause: β-Tubulin Mutations. Since epothilones and taxanes share a binding site on β-tubulin, mutations in this region can confer resistance to both drug classes.[4][8]

    • Solution:

      • Sequence β-Tubulin: Extract RNA, reverse transcribe to cDNA, and sequence the relevant β-tubulin isotype(s) to check for known resistance-conferring mutations (e.g., at residues β274 or β282).[8]

      • Tubulin Polymerization Assay: Perform an in vitro tubulin polymerization assay with purified tubulin from both sensitive and resistant cells to functionally assess the impact of potential mutations.[8]

Quantitative Data Summary

Table 1: IC50 Values of Sagopilone and Comparators in Breast Cancer Cell Lines.

Cell LineEstrogen Receptor α (ERα) StatusSagopilone IC50 (nM)Ixabepilone IC50 (nM)Paclitaxel IC50 (nM)
BT-474Positive1.1 ± 0.12.1 ± 0.33.1 ± 0.4
MCF7Positive0.9 ± 0.12.1 ± 0.23.4 ± 0.6
T-47DPositive0.8 ± 0.11.9 ± 0.32.8 ± 0.4
ZR-75-1Positive1.1 ± 0.22.6 ± 0.44.1 ± 0.7
MDA-MB-231Negative0.9 ± 0.11.7 ± 0.23.5 ± 0.5
MDA-MB-468Negative1.4 ± 0.23.1 ± 0.55.2 ± 0.9
SK-BR-3Negative1.2 ± 0.22.5 ± 0.44.5 ± 0.8
Data adapted from studies on proliferation inhibition after 72 hours of treatment. Values are means ± SD.[7][18]

Table 2: Resistance Profile of Epothilone-Resistant Ovarian Carcinoma Cell Lines.

Cell LineDrugResistance Factor (Fold Increase in IC50 vs. Parental)
1A9/A8Epothilone A25
Epothilone B57
Paclitaxel5
1A9/B10Epothilone A33
Epothilone B40
Paclitaxel10
Data adapted from a study where resistant clones were derived from the 1A9 human ovarian carcinoma cell line.[8]

Experimental Protocols

1. Protocol: Development of a Sagopilone-Resistant Cell Line

This protocol describes the gradual drug induction method to establish a resistant cell line in vitro.[14][15]

  • Determine Initial IC50: Culture the parental cancer cell line (e.g., A549, MCF7) and determine the 50% inhibitory concentration (IC50) of Sagopilone using a standard cytotoxicity assay (e.g., MTT or CCK-8).

  • Initial Exposure: Begin by culturing the parental cells in medium containing Sagopilone at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal proliferation rate (typically after 2-4 passages), double the concentration of Sagopilone.

  • Stepwise Concentration Increase: Repeat Step 3, gradually increasing the drug concentration. If significant cell death occurs, maintain the current concentration for additional passages before increasing it again.

  • Establish a Resistant Population: Continue this process for 6-12 months until the cells can proliferate in a Sagopilone concentration that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterization and Banking:

    • Confirm the new, higher IC50 of the resistant line. Calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).[15]

    • Test for cross-resistance to other drugs (e.g., paclitaxel, doxorubicin).

    • Establish frozen stocks of the new resistant cell line at low passage numbers.[15]

2. Protocol: Western Blot for XIAP Expression

This protocol is for assessing the protein levels of XIAP, a key inhibitor of apoptosis.

  • Sample Preparation: Culture sensitive and resistant cells to ~80% confluency. Treat with Sagopilone or vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for XIAP (diluted in blocking buffer).

    • Incubate with a loading control primary antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.

Visualizations

G cluster_0 Phase 1: Resistance Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance A Unexpected Resistance Observed (High IC50) B Confirm IC50 with Dose-Response Curve A->B C Check Cell Line Authenticity (STR Profiling) A->C D Prepare Fresh Drug Aliquots A->D E Resistance Confirmed B->E IC50 Confirmed High F Test for Cross-Resistance (e.g., Paclitaxel) E->F H Assess Apoptosis Levels (Annexin V / Caspase Cleavage) E->H I Profile Protein Expression (Western Blot: XIAP, Tubulin) E->I G Sequence β-Tubulin Gene F->G Cross-Resistant? J Mechanism Identified K XIAP Overexpression J->K L β-Tubulin Mutation J->L M Combine with XIAP Inhibitor or SMAC Mimetic K->M N Evaluate Alternative Microtubule Agents L->N G Sagopilone Sagopilone Treatment MT_Stabilization Microtubule Stabilization Sagopilone->MT_Stabilization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MT_Stabilization->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis_Signal Pro-Apoptotic Signaling (e.g., Bcl-2 Phosphorylation) Mitotic_Arrest->Apoptosis_Signal Casp9 Caspase-9 Apoptosis_Signal->Casp9 Casp37 Caspases-3, 7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis XIAP XIAP Overexpression (Resistance Mechanism) XIAP->Casp9 Inhibits XIAP->Casp37 Inhibits Resistance Cell Survival & Resistance XIAP->Resistance G Start Start: Sagopilone Treatment Pgp_Substrate Is cell line known to overexpress P-gp? Start->Pgp_Substrate Pgp_Yes Sagopilone should be effective Pgp_Substrate->Pgp_Yes Yes Pgp_No Proceed to check other mechanisms Pgp_Substrate->Pgp_No No Tubulin_Mutation Is there cross-resistance to taxanes? Pgp_No->Tubulin_Mutation Tubulin_Yes Suspect β-Tubulin Mutation Tubulin_Mutation->Tubulin_Yes Yes Tubulin_No Check apoptosis pathway Tubulin_Mutation->Tubulin_No No Apoptosis_Block Do cells arrest in mitosis but fail to die? Tubulin_No->Apoptosis_Block Apoptosis_Yes Suspect XIAP/IAP Upregulation Apoptosis_Block->Apoptosis_Yes Yes Apoptosis_No Consider SAC defects or other unknown mechanisms Apoptosis_Block->Apoptosis_No No

References

Troubleshooting inconsistent results in Sagopilone cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sagopilone in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sagopilone and how does it induce cytotoxicity?

Sagopilone is a synthetic epothilone that acts as a microtubule-stabilizing agent.[1][2] Its mechanism of action is similar to that of taxanes.[1] Sagopilone binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), resulting in cytotoxicity in proliferating cancer cells.[1][3]

Q2: Which type of cytotoxicity assay is most suitable for Sagopilone?

The choice of assay depends on the specific research question and the cell line being used.

  • Metabolic assays (e.g., MTT, XTT, WST-1): These assays measure the metabolic activity of cells, which is often proportional to the number of viable cells. They are widely used due to their simplicity and high-throughput nature. However, since Sagopilone induces mitotic arrest, cells may remain metabolically active for a period despite being unable to proliferate. This can lead to an underestimation of its cytotoxic effect at earlier time points.

  • Protein quantification assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, which correlates with cell number. It is less susceptible to interference from compounds that alter cellular metabolism. This makes it a robust choice for assessing the cytotoxicity of agents like Sagopilone that primarily act by halting cell division.

  • Membrane integrity assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane. They are useful for confirming cell death but may not be ideal for high-throughput screening.

Q3: What is a typical effective concentration range for Sagopilone in vitro?

The effective concentration of Sagopilone can vary significantly depending on the cancer cell line. However, preclinical studies have shown anti-proliferative activity with IC50 values in the low nanomolar range for many cell lines. For example, in some breast cancer cell lines, significant effects on colony formation were observed at concentrations as low as 0.1 nM after a 24-hour treatment.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Q4: How long should I incubate cells with Sagopilone?

The optimal incubation time will depend on the cell line's doubling time and the specific assay being performed. Since Sagopilone's primary effect is mitotic arrest, shorter incubation times (e.g., 24 hours) may show a cytostatic effect (inhibition of proliferation), while longer incubation times (e.g., 48-72 hours) are typically required to observe significant cytotoxicity and apoptosis.

Troubleshooting Inconsistent Results

High Variability Between Replicates

High variability is a common issue in plate-based assays. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps to prevent cell settling. Use a multichannel pipette for seeding and ensure it is calibrated correctly.
"Edge Effect" The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles.
Incomplete Solubilization of Formazan (MTT assay) After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker or by gently pipetting up and down. Visually inspect the wells to confirm complete dissolution.
Unexpectedly Low or High Cytotoxicity

If your results do not align with expected outcomes, consider the following:

Potential Cause Troubleshooting Steps
Cell Density Cell density can significantly impact the apparent cytotoxicity of a compound.[3][5] Higher cell densities may show increased resistance.[3] It is crucial to optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase during the experiment.
Sagopilone Stability and Solubilization Sagopilone is poorly water-soluble.[6] Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) at a high concentration before further dilution in culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interact with test compounds, affecting their activity.[7] If inconsistent results are suspected to be due to serum, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cell line.
Assay Interference Some compounds can directly interfere with the assay chemistry. For example, compounds with reducing properties can affect tetrazolium-based assays (MTT, XTT).[8] If you suspect interference, consider using an alternative cytotoxicity assay based on a different principle (e.g., SRB assay).
Cell Line Health and Passage Number Ensure you are using a healthy, mycoplasma-free cell culture. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[9] It is best to use cells within a consistent and low passage number range for all experiments.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for adherent cell lines and measures cell density based on the measurement of cellular protein content.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Sagopilone and incubate for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[1]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[1]

  • Absorbance Reading: Place the plate on a shaker for 5 minutes to solubilize the dye and read the absorbance at 510 nm on a microplate reader.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol measures cell viability based on the mitochondrial reductase activity of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Sagopilone and incubate for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 590 nm.

Visualizations

Sagopilone_Pathway Sagopilone Sagopilone Tubulin β-Tubulin Sagopilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization MitoticSpindle Mitotic Spindle Dysfunction Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Sagopilone's mechanism of action leading to apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Adhesion 3. Allow Adhesion (Overnight) Cell_Seeding->Adhesion Drug_Treatment 4. Add Sagopilone Dilutions Adhesion->Drug_Treatment Incubation 5. Incubate (24-72h) Drug_Treatment->Incubation Add_Reagent 6. Add Assay Reagent (e.g., SRB, MTT) Incubation->Add_Reagent Incubate_Reagent 7. Incubate Add_Reagent->Incubate_Reagent Read_Plate 8. Read Absorbance Incubate_Reagent->Read_Plate Data_Analysis 9. Calculate % Viability & IC50 Read_Plate->Data_Analysis

Caption: General experimental workflow for a cytotoxicity assay.

Troubleshooting_Tree cluster_high_variability High Variability cluster_unexpected_cytotoxicity Unexpected Cytotoxicity Inconsistent_Results Inconsistent Results? High_Variability High_Variability Inconsistent_Results->High_Variability High Variability? Unexpected_Cytotoxicity Unexpected_Cytotoxicity Inconsistent_Results->Unexpected_Cytotoxicity Unexpected Cytotoxicity? Check_Seeding Check Cell Seeding Technique Edge_Effect Address Edge Effects Pipetting Verify Pipetting Accuracy Optimize_Density Optimize Cell Density Check_Drug_Prep Check Sagopilone Preparation Alternative_Assay Consider Alternative Assay

Caption: A decision tree for troubleshooting common issues.

References

Managing off-target effects of Sagopilone in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sagopilone in animal studies. The information is designed to help manage the off-target effects of Sagopilone and ensure the successful execution of preclinical experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is Sagopilone and what is its mechanism of action?

    • What are the most common off-target effects of Sagopilone in animal studies?

    • How can I monitor for peripheral neuropathy in my animal model?

    • What are the signs of neutropenia and how can it be managed?

    • How can I mitigate chemotherapy-induced fatigue in my study?

    • What are the recommended strategies for managing diarrhea?

  • Troubleshooting Guides

    • Troubleshooting Peripheral Neuropathy

    • Troubleshooting Neutropenia

    • Troubleshooting Fatigue

    • Troubleshooting Diarrhea

  • Experimental Protocols

    • Assessment of Mechanical Allodynia (von Frey Test)

    • Assessment of Nerve Conduction Velocity (NCV)

    • Monitoring and Management of Neutropenia with G-CSF

    • Supportive Care for Chemotherapy-Induced Diarrhea

  • Quantitative Data Summary

    • Table 1: Dose-Dependent Incidence of Peripheral Neuropathy with Sagopilone in Rats

    • Table 2: Clinically Observed Adverse Events with Sagopilone

  • Signaling Pathways and Workflows

    • Diagram 1: Sagopilone's Mechanism of Action and On-Target Effect

    • Diagram 2: Workflow for Monitoring and Managing Sagopilone-Induced Peripheral Neuropathy

    • Diagram 3: Decision Tree for Managing Sagopilone-Induced Neutropenia

Frequently Asked Questions (FAQs)

Q: What is Sagopilone and what is its mechanism of action?

A: Sagopilone is a fully synthetic epothilone that acts as a microtubule stabilizer.[1][2] Its mechanism is similar to that of taxanes.[3] It binds to tubulin, promoting its polymerization and stabilizing microtubules against depolymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[3][4]

Q: What are the most common off-target effects of Sagopilone in animal studies?

A: Based on preclinical and clinical data, the most common off-target effects of Sagopilone are peripheral sensory neuropathy, neutropenia, fatigue, and diarrhea.[5] Myelosuppression has also been noted with epothilones.[6]

Q: How can I monitor for peripheral neuropathy in my animal model?

A: Peripheral neuropathy can be monitored using a combination of behavioral and electrophysiological tests. Behavioral assays such as the von Frey test for mechanical allodynia and the acetone test for cold allodynia are common. Electrophysiological measurements, like nerve conduction velocity (NCV), provide a quantitative assessment of nerve function.[5] A study in Wistar rats showed that sagopilone concentrations in peripheral nerve tissue above 100 ng/g were associated with a reduction in NCV.[5]

Q: What are the signs of neutropenia and how can it be managed?

A: Signs of neutropenia (a low level of neutrophils) can include increased susceptibility to infections. It is crucial to monitor complete blood counts (CBCs) regularly throughout the study. Prophylactic or therapeutic administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be used to manage neutropenia by stimulating the bone marrow to produce more neutrophils.[7][8]

Q: How can I mitigate chemotherapy-induced fatigue in my study?

A: Fatigue in animal models can be assessed by monitoring voluntary wheel running activity or through forced swim tests.[3] Pharmacological interventions with agents like taltirelin or methylphenidate have shown some efficacy in alleviating chemotherapy-induced fatigue in mice.[3] Additionally, ensuring proper hydration and nutrition can provide supportive care.

Q: What are the recommended strategies for managing diarrhea?

A: For chemotherapy-induced diarrhea, initial management in animal models can include supportive care with fluid and electrolyte replacement to prevent dehydration. Antidiarrheal agents such as loperamide can be used.[6][9] In veterinary medicine, smectite, a natural clay, has been shown to be effective in managing chemotherapy-induced diarrhea in dogs.[4]

Troubleshooting Guides

Troubleshooting Peripheral Neuropathy
Observed Issue Potential Cause Recommended Action
Animals exhibit significant signs of pain or distress (e.g., excessive paw licking, vocalization).Severe mechanical or cold allodynia due to Sagopilone-induced neuropathy.- Reduce the dose of Sagopilone in subsequent cycles.- Administer appropriate analgesics as per veterinary guidance.- Consider co-administration of a neuroprotective agent. Acetyl-L-carnitine (ALC) has been investigated for preventing Sagopilone-induced neuropathy.[10][11][12]
Inconsistent results in behavioral tests for neuropathy.- Improper acclimatization of animals to the testing environment.- Variation in experimenter technique.- Ensure a consistent and adequate acclimatization period before testing.- Standardize the testing protocol and ensure all experimenters are properly trained.
No detectable neuropathy at expected doses.- Animal strain may be less susceptible.- Insufficient dose or duration of treatment.- Review the literature for appropriate strains for neuropathy studies.- Perform a dose-escalation study to determine the optimal dose for inducing neuropathy in your model.
Troubleshooting Neutropenia
Observed Issue Potential Cause Recommended Action
Unexpected animal deaths, possibly due to infection.Severe neutropenia leading to immunosuppression.- Implement regular monitoring of complete blood counts (CBCs).- Administer prophylactic G-CSF.[7]- House animals in a sterile environment to minimize infection risk.
Neutrophil counts do not recover sufficiently between treatment cycles.- Insufficient time between doses.- High dose of Sagopilone causing prolonged myelosuppression.- Increase the duration of the treatment cycle.- Reduce the dose of Sagopilone.- Administer G-CSF to accelerate neutrophil recovery.[8]
Troubleshooting Fatigue
Observed Issue Potential Cause Recommended Action
Significant weight loss and reduced activity levels.Chemotherapy-induced fatigue and potential dehydration/malnutrition.- Monitor body weight and food/water intake daily.- Provide nutritional support and ensure easy access to food and water.- Consider environmental enrichment to encourage activity.
Difficulty in differentiating fatigue from general malaise.Overlapping symptoms of toxicity.- Utilize specific behavioral tests for fatigue, such as voluntary wheel running.[3]- Correlate activity levels with other signs of toxicity to get a clearer picture.
Troubleshooting Diarrhea
Observed Issue Potential Cause Recommended Action
Animals show signs of dehydration (e.g., scruffy coat, sunken eyes).Severe diarrhea leading to fluid loss.- Administer subcutaneous or intravenous fluids as advised by a veterinarian.- Provide oral rehydration solutions.
Diarrhea persists despite supportive care.High gastrointestinal toxicity of the administered Sagopilone dose.- Reduce the dose of Sagopilone.- Administer antidiarrheal medication like loperamide.[9]- Consider dietary modifications, such as providing a more easily digestible diet.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)

Objective: To measure the sensitivity to a non-painful mechanical stimulus as an indicator of peripheral neuropathy.

Materials:

  • von Frey filaments with varying bending forces (e.g., 0.008g to 26g)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatization: Place the animal in the testing chamber on the wire mesh platform for at least 15-30 minutes before testing to allow for acclimatization.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • Positive Response: A positive response is defined as a brisk withdrawal of the paw, licking, or flinching upon application of the filament.

  • Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

  • Data Analysis: Calculate the 50% paw withdrawal threshold using the appropriate statistical method. A decrease in the threshold indicates mechanical allodynia.

Protocol 2: Assessment of Nerve Conduction Velocity (NCV)

Objective: To directly measure the speed of electrical impulse propagation along a nerve to assess nerve function.

Materials:

  • Electrophysiology recording system with a nerve stimulator and recording electrodes

  • Anesthesia (e.g., isoflurane)

  • Needle electrodes

Procedure:

  • Anesthesia: Anesthetize the animal and maintain a stable body temperature.

  • Electrode Placement: Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle). Place recording electrodes in the interosseous muscles of the paw.

  • Nerve Stimulation: Deliver a supramaximal electrical stimulus at both stimulation points and record the resulting compound muscle action potentials (CMAPs).

  • Latency Measurement: Measure the latency of the CMAP onset from each stimulation point.

  • NCV Calculation: Measure the distance between the two stimulation points. Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)). A decrease in NCV is indicative of neuropathy.[5]

Protocol 3: Monitoring and Management of Neutropenia with G-CSF

Objective: To monitor for the development of neutropenia and to administer G-CSF to mitigate its severity.

Materials:

  • Blood collection supplies (e.g., EDTA tubes, lancets)

  • Automated hematology analyzer or manual cell counting equipment

  • Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF)

  • Sterile saline for injection

Procedure:

  • Baseline Blood Collection: Prior to the first dose of Sagopilone, collect a blood sample via a suitable method (e.g., tail vein, saphenous vein) to establish baseline blood cell counts.

  • Post-Treatment Monitoring: Collect blood samples at predetermined time points after Sagopilone administration (e.g., daily or every other day) to monitor for a drop in neutrophil counts.

  • G-CSF Administration: If the absolute neutrophil count (ANC) drops below a predetermined threshold (e.g., <1,000 cells/µL), begin administration of G-CSF. A typical dose for mice is 50-250 µg/kg, administered subcutaneously once daily.

  • Continued Monitoring: Continue daily blood collection and G-CSF administration until the ANC recovers to a safe level (e.g., >2,000 cells/µL).

  • Data Recording: Record all blood cell counts and G-CSF administration details meticulously.

Protocol 4: Supportive Care for Chemotherapy-Induced Diarrhea

Objective: To provide supportive care to animals experiencing diarrhea to prevent dehydration and weight loss.

Materials:

  • Sterile isotonic fluids (e.g., 0.9% saline, Lactated Ringer's solution)

  • Syringes and needles for subcutaneous administration

  • Oral rehydration solution

  • Easily digestible, high-calorie food supplement

  • Loperamide solution

Procedure:

  • Daily Monitoring: Monitor animals daily for signs of diarrhea, including changes in fecal consistency, frequency of defecation, and perineal soiling. Also, monitor body weight and general appearance.

  • Fluid Therapy: If signs of dehydration are present, administer subcutaneous fluids as directed by a veterinarian. The volume will depend on the animal's weight and the severity of dehydration.

  • Nutritional Support: Provide a highly palatable and easily digestible food source. A high-calorie dietary supplement can also be offered.

  • Antidiarrheal Medication: If diarrhea is severe or persistent, administer loperamide orally at a dose prescribed by a veterinarian.

  • Environmental Cleanliness: Maintain a clean and dry cage environment to prevent skin irritation and secondary infections.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Peripheral Neuropathy with Sagopilone in Rats

Dose of Sagopilone (mg/kg)Administration ScheduleObserved Effect on Nerve Conduction Velocity (NCV)Reference
1.2 and 2.4Intravenous (bolus, 30-min infusion, 3-hr infusion)A trend towards peripheral neurotoxicity was observed after 2 weeks, with bolus administration showing the most effect. Sagopilone concentrations in peripheral nerve tissue >100 ng/g were associated with a reduction in NCV, but a clear dose-dependence was not observed.[5]

Table 2: Clinically Observed Adverse Events with Sagopilone

Adverse EventGrade 1-2 Incidence (%)Grade 3-4 Incidence (%)Reference
Peripheral Sensory Neuropathy 66 (Grade 2 or lower)DLT observed at 22.0 mg/m²[13][14]
Neutropenia 31 (Grade 2 or lower)Low incidence of severe hematological events[15][14]
Fatigue 34 (Grade 2 or lower)-[14]
Diarrhea -DLT observed at 7.0 mg/m² (weekly)[15]

DLT: Dose-Limiting Toxicity. Data is from clinical trials and may not directly translate to all animal models but provides a guide to expected toxicities.

Signaling Pathways and Workflows

Sagopilone_Mechanism cluster_cell Cancer Cell Sagopilone Sagopilone Tubulin β-Tubulin Subunit Sagopilone->Tubulin Binds to Stabilization Microtubule Stabilization Sagopilone->Stabilization Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Microtubule Depolymerization Microtubule->Depolymerization Blocked by Sagopilone Polymerization->Microtubule Stabilization->Microtubule MitoticArrest G2/M Phase Mitotic Arrest Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Sagopilone's Mechanism of Action.

Neuropathy_Workflow Start Start Sagopilone Treatment in Animal Model Monitor Weekly Behavioral Testing (von Frey, Acetone Test) Start->Monitor Assess Signs of Neuropathy Observed? Monitor->Assess End End of Study Monitor->End NCV Perform Nerve Conduction Velocity (NCV) Studies Assess->NCV Yes Continue Continue Monitoring Assess->Continue No Confirm Neuropathy Confirmed? NCV->Confirm Confirm->Continue No Action Implement Management Strategy Confirm->Action Yes Continue->Monitor Dose_Reduce Reduce Sagopilone Dose Action->Dose_Reduce Neuroprotectant Administer Neuroprotective Agent (e.g., ALC) Action->Neuroprotectant Dose_Reduce->Monitor Neuroprotectant->Monitor

Caption: Workflow for Managing Sagopilone-Induced Neuropathy.

Neutropenia_Decision_Tree Start Monitor CBC Post- Sagopilone Administration Check_ANC Is Absolute Neutrophil Count (ANC) < 1,000/µL? Start->Check_ANC GCSF Administer G-CSF (e.g., 50-250 µg/kg, SC, daily) Check_ANC->GCSF Yes No_Action Continue Routine Monitoring Check_ANC->No_Action No Continue_Monitor Continue Daily CBC Monitoring GCSF->Continue_Monitor Check_Recovery Has ANC Recovered to > 2,000/µL? Continue_Monitor->Check_Recovery Check_Recovery->GCSF No Stop_GCSF Discontinue G-CSF Check_Recovery->Stop_GCSF Yes Continue_Treatment Continue Sagopilone Treatment Protocol Stop_GCSF->Continue_Treatment Continue_Treatment->Start No_Action->Start

Caption: Decision Tree for Managing Sagopilone-Induced Neutropenia.

References

Technical Support Center: Enhancing Sagopilone Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with delivering Sagopilone across the blood-brain barrier (BBB). The information is presented in a practical question-and-answer format to directly address common experimental issues.

Troubleshooting Guides

This section provides solutions to potential problems encountered during experiments aimed at enhancing Sagopilone's BBB penetration.

Problem Potential Cause Suggested Solution
Low in vitro BBB permeability of Sagopilone in Transwell assays. 1. Suboptimal in vitro BBB model: The chosen cell line (e.g., bEnd.3, Caco-2) may not form sufficiently tight junctions, leading to inaccurate permeability measurements. 2. Efflux pump activity: Sagopilone may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed on the endothelial cells, actively transporting it out of the "brain" side of the model. 3. Poor Sagopilone solubility: Sagopilone is a hydrophobic molecule and may precipitate in the aqueous assay medium.1. Model Optimization: Utilize co-culture models (e.g., with astrocytes or pericytes) or dynamic systems to enhance barrier properties. Consider using primary cells or induced pluripotent stem cell (iPSC)-derived brain endothelial cells for a more physiologically relevant model. 2. Efflux Pump Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, elacridar) to assess the role of efflux pumps. If permeability increases, it confirms that efflux is a limiting factor. 3. Formulation Improvement: Prepare Sagopilone in a formulation containing a solubilizing agent (e.g., a small percentage of DMSO, cyclodextrin) that is compatible with your cell model. Ensure the final concentration of the vehicle does not affect cell viability or barrier integrity.
Inconsistent or low brain concentrations of Sagopilone in in vivo studies. 1. Rapid systemic clearance: Sagopilone may be quickly cleared from the bloodstream, reducing the time available for it to cross the BBB. 2. Inefficient BBB transport: The inherent ability of Sagopilone to cross the BBB may be limited in the chosen animal model. 3. Analytical method limitations: The method used to quantify Sagopilone in brain tissue (e.g., LC-MS/MS) may lack the required sensitivity or be prone to matrix effects.1. Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to determine Sagopilone's half-life in plasma. If clearance is rapid, consider formulation strategies like encapsulation in nanoparticles to prolong circulation time. 2. Enhanced Delivery Strategy: Employ a strategy to enhance BBB transport, such as formulating Sagopilone in nanoparticles functionalized with a targeting ligand (e.g., transferrin) to facilitate receptor-mediated transcytosis. 3. Method Validation: Validate the LC-MS/MS method for brain tissue homogenate, including assessment of matrix effects, recovery, and lower limit of quantification (LLOQ). Use an appropriate internal standard to ensure accuracy.
Difficulty in formulating Sagopilone-loaded nanoparticles. 1. Poor encapsulation efficiency: The hydrophobic nature of Sagopilone may lead to its expulsion from the aqueous phase during nanoparticle formation. 2. Particle aggregation: Nanoparticles may be unstable and aggregate over time, especially after surface functionalization. 3. Inconsistent particle size and drug loading: Variations in the formulation process can lead to batch-to-batch variability.1. Optimization of Formulation: Experiment with different nanoparticle materials (e.g., PLGA, liposomes) and formulation methods (e.g., nanoprecipitation, emulsion evaporation). The use of organic solvents in which both the polymer and Sagopilone are soluble can improve encapsulation. 2. Surface Modification: Include a hydrophilic polymer like polyethylene glycol (PEG) in the nanoparticle formulation (PEGylation) to improve stability and prevent aggregation. 3. Process Control: Standardize all parameters of the formulation process, including stirring speed, temperature, and the rate of addition of solutions. Characterize each batch for size, polydispersity index (PDI), and drug loading.
Lack of enhanced brain uptake with functionalized nanoparticles. 1. Ineffective ligand conjugation: The targeting ligand (e.g., transferrin) may not be properly conjugated to the nanoparticle surface, or its binding site may be sterically hindered. 2. Low receptor expression: The target receptor (e.g., transferrin receptor) may not be sufficiently expressed on the BBB of the animal model. 3. Corona effect: In vivo, proteins from the blood can adsorb onto the nanoparticle surface, forming a "protein corona" that masks the targeting ligand.[1]1. Characterization of Conjugation: Use analytical techniques (e.g., FTIR, NMR, gel electrophoresis) to confirm successful ligand conjugation. Employ linkers of appropriate length (e.g., PEG spacers) to ensure the ligand is accessible for receptor binding. 2. Receptor Expression Analysis: Verify the expression of the target receptor in the brain microvasculature of your animal model using techniques like immunohistochemistry or western blotting. 3. Stealth Nanoparticles: Utilize dense PEGylation to create a "stealth" effect that reduces protein adsorption and prolongs circulation time, allowing more opportunity for the targeting ligand to interact with its receptor.

Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing Sagopilone delivery to the brain.

Q1: What is the baseline permeability of Sagopilone across the blood-brain barrier?

A1: Preclinical studies in mice have shown that Sagopilone can cross the BBB. The reported area under the curve (AUC) ratio of brain to plasma (AUCbrain:AUCplasma) is approximately 0.8, indicating significant brain penetration.[2] Following intravenous administration, Sagopilone has been detected in the brains of mice at therapeutically relevant concentrations.[2][3]

Q2: What are the most promising strategies to further enhance Sagopilone delivery to the brain?

A2: Given Sagopilone's hydrophobicity, nanoparticle-based delivery systems are a promising approach. Specifically, encapsulating Sagopilone in biodegradable polymers like PLGA and functionalizing the nanoparticle surface with ligands that target receptors on the BBB can facilitate transport. Receptor-mediated transcytosis (RMT) is a key mechanism to exploit.[4][5][6]

Q3: Which receptors are commonly targeted for RMT across the BBB?

A3: Several receptors are highly expressed on brain endothelial cells and can be targeted for RMT. These include the transferrin receptor (TfR), insulin receptor, and low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9][10] Targeting these receptors with corresponding ligands (e.g., transferrin for TfR) conjugated to nanoparticles can significantly enhance brain delivery.[7][8][9][10]

Q4: How can I confirm that my functionalized nanoparticles are crossing the BBB and not just accumulating in the brain vasculature?

A4: This is a critical consideration. To differentiate between nanoparticles within the brain parenchyma versus those in the vasculature, techniques such as capillary depletion can be employed. This method separates the brain capillaries from the parenchyma, allowing for separate quantification of the drug or nanoparticle in each fraction. Additionally, advanced imaging techniques like transmission electron microscopy (TEM) can provide visual evidence of nanoparticles within the brain tissue.[11]

Q5: What are the key parameters to measure when evaluating the in vivo efficacy of a Sagopilone delivery system?

A5: Key pharmacokinetic parameters to measure include the brain-to-plasma concentration ratio (Kp), the unbound drug concentration ratio between brain and plasma (Kp,uu), and the permeability-surface area (PS) product.[12] These parameters provide a quantitative measure of the rate and extent of drug delivery to the brain. For efficacy studies in brain tumor models, tumor volume reduction and survival analysis are critical endpoints.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Sagopilone and representative data for nanoparticle-based delivery systems.

Table 1: Pharmacokinetic Parameters of Sagopilone in Preclinical Models

ParameterValueSpeciesReference
AUCbrain:AUCplasma Ratio0.8Mouse[2]
Brain Concentration (10 min post-IV)0.9 µg/gMouse[2]
Plasma Concentration (10 min post-IV)1.2 µg/mLMouse[2]

Table 2: Representative Data for Nanoparticle-Mediated Drug Delivery to the Brain

Nanoparticle FormulationTargeting LigandDrugBrain Uptake Enhancement (vs. free drug)Reference
PLGA NanoparticlesTransferrinDoxorubicin~5-fold[13]
LiposomesAnti-TfR AntibodyDaunorubicin~3-fold[14]
Solid Lipid NanoparticlesApolipoprotein ECamptothecin~7-fold[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study design.

1. Protocol for In Vivo Evaluation of Sagopilone-Loaded Nanoparticle BBB Penetration

  • Objective: To quantify the brain uptake of Sagopilone delivered via functionalized nanoparticles in a mouse model.

  • Materials:

    • Sagopilone-loaded, transferrin-functionalized nanoparticles (Tf-NP-Sago)

    • Control nanoparticles (non-functionalized NP-Sago)

    • Free Sagopilone solution

    • Male C57BL/6 mice (8-10 weeks old)

    • Anesthesia (e.g., isoflurane)

    • LC-MS/MS system

  • Procedure:

    • Animal Dosing: Divide mice into three groups: (1) Free Sagopilone, (2) NP-Sago, and (3) Tf-NP-Sago. Administer the formulations via tail vein injection at a Sagopilone dose of 5 mg/kg.

    • Blood and Brain Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection, anesthetize the mice and collect blood via cardiac puncture.

    • Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Brain Homogenization: Harvest the brains, weigh them, and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract Sagopilone.

    • LC-MS/MS Analysis: Quantify the concentration of Sagopilone in the processed plasma and brain samples using a validated LC-MS/MS method.[2][16][17][18][19]

    • Data Analysis: Calculate the brain and plasma concentrations of Sagopilone at each time point. Determine the AUC for both brain and plasma and calculate the AUCbrain:AUCplasma ratio for each group.

2. Protocol for Quantification of Sagopilone in Brain Tissue by LC-MS/MS

  • Objective: To develop and validate a sensitive and specific method for quantifying Sagopilone in brain homogenate.

  • Materials:

    • LC-MS/MS system (e.g., triple quadrupole)

    • C18 analytical column

    • Sagopilone standard

    • Internal standard (e.g., a structurally similar compound not present in the sample)

    • Acetonitrile, methanol, formic acid (LC-MS grade)

    • Brain homogenate from untreated mice (for matrix)

  • Procedure:

    • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Sagopilone and a fixed concentration of the internal standard into the blank brain homogenate.

    • Sample Extraction: To 100 µL of brain homogenate (or standard/QC), add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a gradient elution method to achieve good chromatographic separation. Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for Sagopilone and the internal standard in multiple reaction monitoring (MRM) mode.

    • Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[16][17]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in enhancing Sagopilone delivery across the BBB.

ReceptorMediatedTranscytosis cluster_blood Blood Vessel Lumen cluster_bcec Brain Capillary Endothelial Cell cluster_brain Brain Parenchyma Tf_NP_Sago Transferrin-Nanoparticle-Sagopilone Tf-NP-Sago TfR Transferrin Receptor (TfR) Tf_NP_Sago:f1->TfR Binding Endosome Endosome TfR->Endosome Endocytosis Exocytosis Exocytosis Endosome->Exocytosis Transcytosis Sagopilone Sagopilone Exocytosis->Sagopilone Release

Caption: Receptor-mediated transcytosis of a Sagopilone-loaded nanoparticle.

ExperimentalWorkflow Formulation Nanoparticle Formulation (Sagopilone Encapsulation & Tf Conjugation) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization InVivoAdmin In Vivo Administration (IV Injection in Mice) Characterization->InVivoAdmin SampleCollection Sample Collection (Blood & Brain at Time Points) InVivoAdmin->SampleCollection SampleProcessing Sample Processing (Perfusion, Homogenization, Extraction) SampleCollection->SampleProcessing LCMS LC-MS/MS Quantification SampleProcessing->LCMS DataAnalysis Pharmacokinetic Analysis (AUC, Brain/Plasma Ratio) LCMS->DataAnalysis

Caption: Workflow for in vivo evaluation of nanoparticle-mediated Sagopilone delivery.

References

Technical Support Center: Preclinical Studies of Sagopilone-Induced Peripheral Sensory Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating sagopilone-induced peripheral sensory neuropathy in preclinical models.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering step-by-step solutions.

Problem/Question Possible Cause(s) Suggested Solution(s)
High variability in behavioral test results (e.g., von Frey, acetone test). 1. Insufficient animal acclimation. 2. Inconsistent testing environment (e.g., temperature, lighting, noise). 3. Experimenter bias. 4. Animal-specific factors (e.g., stress, age, sex).[1][2]1. Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before each session and to the specific testing apparatus. 2. Standardize Environment: Maintain consistent temperature, lighting, and low noise levels during all testing periods. 3. Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups. 4. Consistent Handling: Handle animals gently and consistently to minimize stress. Use animals of the same sex and a narrow age range if possible, as these factors can influence pain sensitivity.[2]
No significant difference in nerve conduction velocity (NCV) between control and sagopilone-treated groups. 1. Insufficient dose or duration of sagopilone treatment. 2. Timing of NCV measurement is too early. 3. Technical issues with NCV recording. 4. Insensitivity of NCV to early-stage neuropathy.[1][3][4]1. Dose-Response Study: Conduct a pilot study with a range of sagopilone doses to determine the optimal dose for inducing neuropathy in your chosen animal model. A study in Wistar rats used intravenous doses of 1.2 and 2.4 mg/kg.[5] 2. Time Course Analysis: Measure NCV at multiple time points after sagopilone administration to capture the onset and progression of neuropathy. 3. Technical Check: Ensure proper electrode placement, maintenance of animal body temperature (around 37°C), and appropriate stimulation parameters.[6] 4. Complementary Measures: NCV primarily assesses large myelinated fibers.[1][3][4] Consider adding histological analysis of intraepidermal nerve fiber density (IENFD) to evaluate damage to small, unmyelinated fibers.
Animals show signs of motor impairment, confounding sensory test results. 1. Sagopilone-induced motor neuropathy. 2. General sickness or malaise due to drug toxicity.1. Motor Function Assessment: Use a rotarod test to specifically assess motor coordination and deficits. This can help differentiate between sensory-specific and motor impairments. 2. Monitor Animal Health: Regularly monitor body weight, food and water intake, and general appearance. If significant systemic toxicity is observed, consider adjusting the dose or administration schedule. 3. Test Selection: Prioritize sensory tests that are less dependent on complex motor responses.
Difficulty in obtaining consistent histological findings (e.g., IENFD). 1. Improper tissue collection and processing. 2. Variability in staining procedures. 3. Subjectivity in nerve fiber counting.1. Standardized Protocols: Follow a strict, standardized protocol for skin punch biopsy, fixation, and sectioning. 2. Staining Controls: Use positive and negative controls for immunohistochemical staining (e.g., PGP 9.5) to ensure consistency. 3. Blinded & Stereological Counting: The person counting the nerve fibers should be blinded to the treatment groups. Employ stereological methods to ensure unbiased quantification.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the study of sagopilone-induced neuropathy.

Q1: What is the underlying mechanism of sagopilone-induced peripheral neuropathy?

A1: Sagopilone, an epothilone, stabilizes microtubules. In neurons, this disrupts the normal dynamics of the microtubule network, which is essential for axonal transport. This impairment leads to a "dying-back" axonopathy, mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and neuroinflammation, ultimately resulting in neuronal damage and the symptoms of peripheral neuropathy.

Q2: Which animal model is best for studying sagopilone-induced neuropathy?

A2: Both rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, BALB/c) are commonly used for chemotherapy-induced peripheral neuropathy (CIPN) studies.[1][3] The choice depends on the specific research question. However, there is a lack of consistency across studies regarding the optimal species, strain, sex, and age.[1][3] It is crucial to select a model and justify its use based on the study's objectives and to report these details clearly.

Q3: What are the key outcome measures to assess sagopilone-induced neuropathy?

A3: A multi-modal approach is recommended:

  • Behavioral Tests: To assess sensory function, including mechanical allodynia (von Frey test) and cold allodynia (acetone test).[7]

  • Electrophysiology: To measure nerve conduction velocity (NCV) and compound muscle action potential (CMAP) amplitude, which reflect the health of large myelinated fibers.[6]

  • Histopathology: To quantify intraepidermal nerve fiber density (IENFD) as a measure of small sensory fiber integrity.[4]

Q4: How do I choose the correct dose and administration route for sagopilone in my preclinical study?

A4: The dose and route should be relevant to clinical protocols where possible.[1] A preclinical study in Wistar rats used intravenous bolus, 30-minute infusion, or 3-hour infusion of 1.2 and 2.4 mg/kg sagopilone.[5] It is advisable to conduct a pilot dose-finding study to determine the dose that induces a consistent and measurable neuropathy in your specific animal model without causing excessive systemic toxicity.

Q5: Are there any known preventative strategies for sagopilone-induced neuropathy?

A5: Research into preventative agents is ongoing. A clinical trial investigating acetyl-L-carnitine (ALC) for the prevention of sagopilone-induced neuropathy did not find a significant difference in the overall incidence of neuropathy but did suggest a reduction in the intensity of high-grade neuropathy.

Data Presentation

The following tables summarize quantitative data from a preclinical study on sagopilone-induced peripheral neuropathy.

Table 1: Sagopilone Dosing and Administration in Wistar Rats

Dose (mg/kg) Administration Route Schedule Reference
1.2Intravenous (bolus, 30-min infusion, 3-h infusion)Once weekly for 2 weeks[5]
2.4Intravenous (bolus, 30-min infusion, 3-h infusion)Once weekly for 2 weeks[5]

Table 2: Effect of Sagopilone on Nerve Conduction Velocity (NCV) in Wistar Rats

Treatment Group Parameter Observation Reference
Sagopilone (1.2 and 2.4 mg/kg)Nerve Conduction Velocity (NCV)A trend towards reduced NCV was observed after 2 weeks of treatment. Concentrations in peripheral nerve tissue above 100 ng/g were associated with a reduction in NCV. However, a clear dose-dependent effect was not observed.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Mechanical Allodynia (von Frey Test)
  • Objective: To assess the paw withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.

    • Apply the von Frey filament to the mid-plantar surface of the hind paw with enough force to cause the filament to bend.

    • Hold the filament in place for approximately 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament and, depending on the response, use a stiffer or weaker filament in the next application.

    • Record the filament force that elicits a response approximately 50% of the time.

Cold Allodynia (Acetone Test)
  • Objective: To measure the response to a non-noxious cold stimulus.

  • Apparatus: A syringe or pipette to apply a consistent drop of acetone.

  • Procedure:

    • Acclimate the animal on a wire mesh platform.

    • Apply a drop of acetone to the plantar surface of the hind paw.

    • Observe the animal's response for 30-60 seconds.

    • Record the duration or frequency of paw withdrawal, flinching, or licking.

    • Repeat the test multiple times with an inter-trial interval of at least 5 minutes.

Motor Coordination (Rotarod Test)
  • Objective: To evaluate motor coordination and balance.

  • Apparatus: An automated rotarod device.

  • Procedure:

    • Acclimate the animals to the testing room.

    • Train the animals on the rotarod at a constant, low speed for a set duration on consecutive days before the baseline measurement.

    • For testing, place the animal on the rotating rod.

    • The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall off the rod or the speed at which the animal falls.

Nerve Conduction Velocity (NCV)
  • Objective: To measure the speed of electrical impulse propagation along a nerve.

  • Procedure:

    • Anesthetize the animal and maintain its body temperature at approximately 37°C.

    • For sciatic nerve NCV, place stimulating electrodes at the sciatic notch (proximal) and the ankle (distal).

    • Place recording electrodes in the small muscles of the paw.

    • Deliver a supramaximal electrical stimulus at the proximal and distal sites and record the resulting compound muscle action potentials (CMAPs).

    • Measure the latency (time from stimulus to the onset of the CMAP) for both stimulation sites.

    • Measure the distance between the proximal and distal stimulation sites.

    • Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[6]

Visualizations

Signaling Pathway of Sagopilone-Induced Neuropathy

Caption: Sagopilone's mechanism of inducing peripheral neuropathy.

Experimental Workflow for Assessing Sagopilone Neuropathy

Experimental_Workflow start Start: Animal Model Selection (e.g., Wistar Rats) acclimation Acclimation Period start->acclimation baseline Baseline Measurements (Behavioral, NCV) acclimation->baseline treatment Sagopilone Administration (e.g., 1.2, 2.4 mg/kg IV) baseline->treatment monitoring Ongoing Monitoring (Health, Body Weight) treatment->monitoring endpoint Endpoint Measurements (Behavioral, NCV) monitoring->endpoint histology Tissue Collection (e.g., Skin Punch Biopsy) endpoint->histology analysis Data Analysis histology->analysis

Caption: A typical preclinical workflow for studying sagopilone neuropathy.

Logical Relationships in Preclinical Neuropathy Studiesdot

// Nodes drug [label="Drug Administration\n(Sagopilone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism [label="Molecular Mechanism\n(Microtubule Disruption)", fillcolor="#FBBC05", fontcolor="#202124"]; pathology [label="Pathophysiology\n(Axonopathy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; functional [label="Functional Deficits\n(Sensory Loss, Pain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assessment [label="Assessment Methods", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; behavior [label="Behavioral Tests", fillcolor="#5F6368", fontcolor="#FFFFFF"]; electro [label="Electrophysiology (NCV)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; histo [label="Histopathology (IENFD)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges drug -> mechanism [label="Initiates"]; mechanism -> pathology [label="Leads to"]; pathology -> functional [label="Results in"]; functional -> assessment [label="Measured by"]; assessment -> behavior; assessment -> electro; assessment -> histo; }

References

Technical Support Center: Optimizing Sagopilone and Bevacizumab Combination Therapy in NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sagopilone and Bevacizumab combination therapy in Non-Small Cell Lung Cancer (NSCLC) models.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vitro and in vivo experiments with this drug combination.

Question Answer & Troubleshooting Steps
In Vitro: Why am I observing higher-than-expected toxicity or cell death in my control (single-agent) Sagopilone-treated NSCLC cells? Possible Causes: * Cell Line Sensitivity: Different NSCLC cell lines exhibit varying sensitivities to microtubule-stabilizing agents.[1] * Drug Concentration: The concentration of Sagopilone may be too high for your specific cell line. * Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Troubleshooting: 1. Perform a Dose-Response Curve: Determine the IC50 of Sagopilone for your specific NSCLC cell line to identify the optimal concentration range for your experiments.[2][3] 2. Check Solvent Controls: Include a vehicle-only control to rule out solvent-induced toxicity. 3. Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.
In Vitro: I am not observing a synergistic effect when combining Sagopilone and Bevacizumab. What could be the reason? Possible Causes: * Inappropriate Dosing Ratio: The ratio of Sagopilone to Bevacizumab may not be optimal for synergy. * Assay Timing: The duration of drug exposure may be too short or too long to observe a synergistic interaction. * VEGF Expression Levels: The NSCLC cell line used may have low intrinsic expression of Vascular Endothelial Growth Factor (VEGF), the target of Bevacizumab.[4] Troubleshooting: 1. Checkerboard Assay: Perform a checkerboard (matrix) dose-response experiment with varying concentrations of both drugs to identify synergistic ratios.[5] 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 3. Quantify VEGF Expression: Measure the level of VEGF secreted by your NSCLC cell line using an ELISA to confirm it is a suitable model for Bevacizumab activity.[4] 4. Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI and quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[6]
In Vivo: My NSCLC xenograft tumors are not responding to the Sagopilone and Bevacizumab combination therapy. Possible Causes: * Drug Dosing and Schedule: The administered doses or the timing of administration may be suboptimal. * Tumor Model Resistance: The specific patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model may be inherently resistant to this combination. Tumors with high expression of genes involved in cell adhesion and angiogenesis, or with wild-type TP53, may be more resistant to Sagopilone.[1][7] * Bevacizumab Inactivity: Bevacizumab is a humanized antibody and may have reduced activity in some murine models. Troubleshooting: 1. Review Dosing Regimen: A reported effective regimen is Sagopilone at 8 mg/kg (i.v.) and Bevacizumab at 0.5 mg/kg (i.p. daily).[1] 2. Characterize Your Xenograft Model: If using a PDX model, analyze its genomic profile to check for markers of resistance.[1] 3. Consider an Alternative Anti-VEGF Agent: If Bevacizumab activity is a concern, a murine-specific VEGF inhibitor could be considered for proof-of-concept studies.
In Vivo: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models treated with the combination therapy. Possible Causes: * Overlapping Toxicities: The combination may lead to enhanced toxicity compared to single agents. Bevacizumab can be associated with hypertension and bleeding, while Sagopilone's side effects can include neutropenia.[8] * Animal Strain Sensitivity: The specific mouse or rat strain may be more susceptible to the toxic effects of the drugs. Troubleshooting: 1. Dose De-escalation: Reduce the dose of one or both agents to a more tolerable level while trying to maintain efficacy. 2. Staggered Dosing: Consider a sequential dosing schedule instead of concurrent administration to potentially mitigate overlapping toxicities. 3. Monitor Animal Health Closely: Implement a robust monitoring plan that includes daily weight checks and clinical scoring to detect early signs of toxicity.

Quantitative Data from Preclinical NSCLC Models

The following tables summarize in vivo efficacy data for Sagopilone and Bevacizumab combination therapy in various NSCLC xenograft models.[1][9]

Table 1: In Vivo Efficacy of Sagopilone and Bevacizumab Combination in NSCLC Xenograft Models [1][9]

Tumor ModelTreatment GroupDosingTumor Growth Inhibition (%)
A549 Sagopilone8 mg/kg i.v.58
Bevacizumab0.5 mg/kg i.p. daily35
Sagopilone + Bevacizumab8 mg/kg i.v. + 0.5 mg/kg i.p. daily75
LXF Sagopilone8 mg/kg i.v.45
Bevacizumab0.5 mg/kg i.p. daily20
Sagopilone + Bevacizumab8 mg/kg i.v. + 0.5 mg/kg i.p. daily68
Lu7612 Sagopilone8 mg/kg i.v.30
Bevacizumab0.5 mg/kg i.p. daily15
Sagopilone + Bevacizumab8 mg/kg i.v. + 0.5 mg/kg i.p. daily55

Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to the vehicle-treated control group.

Experimental Protocols

In Vitro Cell Viability Assay for Combination Synergy (MTT Assay)

This protocol is adapted for assessing the synergistic effects of Sagopilone and Bevacizumab on NSCLC cell lines.[2][3]

Materials:

  • NSCLC cell line (e.g., A549, NCI-H460)

  • Complete culture medium

  • Sagopilone

  • Bevacizumab

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for both Sagopilone and Bevacizumab. For combination wells, prepare mixtures at fixed ratios (e.g., based on the IC50 ratio of the individual drugs).

  • Treatment: Remove the old media and add 100 µL of media containing the single agents or the drug combination to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Use software like CompuSyn or a similar tool to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol is designed to assess the anti-angiogenic effects of Bevacizumab, alone and in combination with Sagopilone.[10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or similar basement membrane extract)

  • Sagopilone

  • Bevacizumab

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium.

  • Treatment: Add Sagopilone, Bevacizumab, or the combination to the HUVEC suspension.

  • Seeding: Seed the treated HUVECs onto the Matrigel-coated wells.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, number of junctions, and number of loops using software like ImageJ with an angiogenesis analyzer plugin.

In Vivo NSCLC Xenograft Model for Combination Therapy

This protocol provides a general framework for evaluating the in vivo efficacy of Sagopilone and Bevacizumab in a subcutaneous NSCLC xenograft model.[1][9]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • NSCLC cell line (e.g., A549) or patient-derived tumor fragments

  • Matrigel (optional, for cell line-derived xenografts)

  • Sagopilone

  • Bevacizumab

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject NSCLC cells (mixed with Matrigel if desired) or implant patient-derived tumor fragments into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Sagopilone alone, Bevacizumab alone, Sagopilone + Bevacizumab).

  • Drug Administration:

    • Administer Sagopilone (e.g., 8 mg/kg, i.v.) on a specified schedule (e.g., once every 14 days).[1]

    • Administer Bevacizumab (e.g., 0.5 mg/kg, i.p.) on a specified schedule (e.g., daily).[1]

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitoring Animal Welfare: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint size or until a specified time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Diagram of Combined Signaling Pathway Inhibition

Combination_Therapy_Signaling cluster_sagopilone Sagopilone Action cluster_bevacizumab Bevacizumab Action cluster_downstream Downstream Effects cluster_outcome Tumor Outcome Sagopilone Sagopilone Microtubules Microtubules Sagopilone->Microtubules Stabilizes Bevacizumab Bevacizumab Spindle Mitotic Spindle Microtubules->Spindle Disrupts Dynamics VEGFR2 VEGFR2 Microtubules->VEGFR2 May Inhibit Expression Mitosis Mitotic Arrest Spindle->Mitosis Apoptosis_S Apoptosis Mitosis->Apoptosis_S TumorGrowth Tumor Growth Apoptosis_S->TumorGrowth VEGFA VEGF-A Bevacizumab->VEGFA Binds & Sequesters PI3K PI3K VEGFA->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes VEGFR2->PI3K Activates Angiogenesis->TumorGrowth Supports Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth CellGrowth->TumorGrowth Drives

Caption: Combined action of Sagopilone and Bevacizumab on NSCLC signaling pathways.

Experimental Workflow for In Vitro Synergy Analysis

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed NSCLC cells in 96-well plates B 2. Prepare serial dilutions of Sagopilone & Bevacizumab A->B C 3. Treat cells with single agents and combinations (checkerboard) B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent and incubate D->E F 6. Solubilize formazan crystals E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % cell viability G->H I 9. Calculate Combination Index (CI) using CompuSyn or similar software H->I J 10. Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) I->J Troubleshooting_InVivo Start No tumor response observed in vivo Q1 Is the dosing regimen appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the xenograft model known to be resistant? A1_Yes->Q2 Action1 Adjust dose and/or schedule. (e.g., Sagopilone 8 mg/kg i.v., Bevacizumab 0.5 mg/kg i.p. daily) A1_No->Action1 End Re-evaluate experiment Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No/Unknown Q2->A2_No No/Unknown Action2 Consider using a different NSCLC xenograft model. A2_Yes->Action2 Q3 Is Bevacizumab activity a concern in the model? A2_No->Q3 Action2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Consider a murine-specific VEGF inhibitor for proof-of-concept. A3_Yes->Action3 A3_No->End Action3->End

References

Navigating Long-Term Sagopilone Studies in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the refinement of Sagopilone treatment schedules in long-term animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from preclinical studies to facilitate the successful design and execution of your research.

Troubleshooting Guide

This guide addresses common issues encountered during long-term Sagopilone administration in animal models.

Issue Potential Cause(s) Recommended Action(s)
Unexpected Weight Loss or Cachexia - Tumor progression- Drug-induced anorexia or gastrointestinal toxicity- Dehydration- Monitor tumor burden closely.- Provide nutritional support with high-calorie, palatable food.- Administer subcutaneous or intravenous fluids for hydration.- Consider dose reduction or a temporary treatment holiday if weight loss is severe (>15-20% of baseline).
Signs of Peripheral Neuropathy (e.g., altered gait, reduced grip strength) - Sagopilone is a microtubule-stabilizing agent known to cause neurotoxicity.- Implement regular neurological assessments (e.g., grip strength test, gait analysis).- Consider reducing the dose or frequency of administration.- Prophylactic or concurrent treatment with neuroprotective agents may be explored, though clinical evidence for efficacy with Sagopilone is limited.
Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) - Chemotherapy-induced damage to hematopoietic stem and progenitor cells.- Monitor complete blood counts (CBCs) regularly.- For neutropenia, consider the use of granulocyte colony-stimulating factors (G-CSFs) as a supportive care measure.[1][2][3]- For severe anemia, blood transfusions may be necessary.[1][2]- For thrombocytopenia, platelet transfusions are a temporary solution for severe cases.[1][2] Dose delays may be required for platelet recovery.[4]
Injection Site Reactions - Improper injection technique- Irritation from the drug formulation- Ensure proper intravenous administration technique to avoid extravasation.- Flush the catheter with sterile saline before and after administration.- Monitor the injection site for signs of inflammation or necrosis.- Consider diluting the drug in a larger volume of a suitable vehicle.
Diarrhea - Drug-induced gastrointestinal mucositis.- Provide supportive care, including hydration and electrolyte replacement.[5]- Administer anti-diarrheal medications as appropriate.- Ensure easy access to food and water.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose and schedule for Sagopilone in a mouse xenograft model?

A1: A previously published study on non-small cell lung cancer xenografts in mice used a treatment schedule of Sagopilone administered intravenously.[6][7] However, the optimal dose and schedule can vary significantly depending on the tumor model, its sensitivity to the drug, and the overall health of the animal. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. A general approach is to start with a dose known to have anti-tumor activity from in vitro studies and escalate until dose-limiting toxicities are observed.[8]

Q2: How should I formulate Sagopilone for intravenous injection in rodents?

A2: Sagopilone is poorly water-soluble, with a solubility of approximately 12 µg/mL.[8] Therefore, a solubilizing agent is necessary for parenteral administration. A common strategy is to use a co-solvent system. One described formulation utilizes a mixture of 20% DMSO, 40% PEG 400, 30% of 100 mM citrate buffer (pH 3.0), and 10% Solutol.[9] It is essential to ensure the final formulation is sterile and clear of any precipitates before injection.

Q3: What are the key parameters to monitor during a long-term Sagopilone study?

A3: Comprehensive monitoring is critical for a successful long-term study. Key parameters include:

  • Tumor Growth: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Body Weight: Monitor body weight at least twice weekly as an indicator of overall health.

  • Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in appetite, activity level, posture, and grooming habits.

  • Hematology: Perform complete blood counts (CBCs) periodically (e.g., weekly or bi-weekly) to assess for myelosuppression.

  • Neurological Function: Conduct assessments for peripheral neuropathy, such as grip strength tests, at regular intervals.

Q4: What is the mechanism of action of Sagopilone?

A4: Sagopilone is a microtubule-stabilizing agent.[10][11] It binds to β-tubulin, promoting the assembly and stability of microtubules.[12] This disruption of microtubule dynamics leads to cell-cycle arrest in mitosis and ultimately induces apoptosis (programmed cell death).[12][13]

Experimental Protocols

Intravenous Administration of Sagopilone in Mice (Tail Vein Injection)

Materials:

  • Sagopilone formulated in a sterile, injectable vehicle.

  • Appropriate-sized syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge).

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • 70% ethanol or other suitable disinfectant.

  • Sterile gauze.

Procedure:

  • Animal Preparation: Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins. This is a common practice to facilitate injection.

  • Restraint: Place the mouse in a suitable restrainer to minimize movement and stress.

  • Vein Visualization: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

  • Injection:

    • Load the syringe with the correct volume of Sagopilone formulation, ensuring there are no air bubbles. The maximum volume for a bolus injection is typically 5 ml/kg.[14]

    • Position the needle, with the bevel facing up, parallel to the lateral tail vein.

    • Carefully insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the formulation. If swelling occurs at the injection site, the needle is likely not in the vein, and you should remove it and re-attempt at a more proximal site.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Quantitative Data Summary

Sagopilone Dose-Response in a Peripheral Neurotoxicity Rat Model
Treatment GroupDose (mg/kg)ScheduleObservation
Group 11.2Bolus IVTrend towards peripheral neurotoxicity after 2 weeks.
Group 22.4Bolus IVTrend towards peripheral neurotoxicity after 2 weeks (more pronounced than 1.2 mg/kg).
Group 31.230-min IV infusionTrend towards peripheral neurotoxicity after 2 weeks (less than bolus).
Group 42.430-min IV infusionTrend towards peripheral neurotoxicity after 2 weeks (less than bolus).
Group 51.23-hour IV infusionTrend towards peripheral neurotoxicity after 2 weeks (least pronounced).
Group 62.43-hour IV infusionTrend towards peripheral neurotoxicity after 2 weeks (least pronounced).
Data summarized from a study investigating Sagopilone-induced peripheral neurotoxicity in Wistar rats.[5]
Clinical Dosing Schedules for Sagopilone
Study PhasePatient PopulationDoseScheduleDose-Limiting Toxicities
Phase IRefractory Solid Tumors12.4 - 22.0 mg/m²30-min IV infusion every 3 weeksPeripheral sensory neuropathy
Phase IRefractory Solid Tumors0.6 - 7.0 mg/m²Weekly 30-min IV infusionDiarrhea, peripheral neuropathy
Data from human clinical trials.[1][15][16]

Visualizations

Sagopilone_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Sagopilone Sagopilone Microtubules Microtubules (α/β-tubulin heterodimers) Sagopilone->Microtubules Binds to β-tubulin Spindle Mitotic Spindle Microtubules->Spindle Stabilization & Aberrant Formation Bcl2 Bcl-2 Spindle->Bcl2 Mitotic Arrest leads to Bcl-2 Phosphorylation p53 p53 Spindle->p53 Mitotic Arrest leads to p53 Induction Caspases Caspases Bcl2->Caspases Inactivation of anti-apoptotic function leads to activation p53->Caspases Induces pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis Execution of cell death experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Sagopilone Treatment Initiation (e.g., weekly IV) tumor_growth->treatment monitoring Ongoing Monitoring: - Tumor Volume - Body Weight - Clinical Signs - Blood Counts treatment->monitoring endpoint Study Endpoint: - Tumor Growth Delay - Survival Analysis - Tissue Collection monitoring->endpoint supportive_care Supportive Care (as needed) monitoring->supportive_care supportive_care->monitoring

References

Technical Support Center: Sagopilone Hematological Safety in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hematological adverse events while using Sagopilone in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the known hematological adverse events of Sagopilone in preclinical mouse models?

A1: While peripheral neuropathy is a primary dose-limiting toxicity observed in clinical trials, myelosuppression is also a significant adverse event associated with epothilones like Sagopilone.[1] In mouse studies, this can manifest as a decrease in white blood cells (leukopenia), neutrophils (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia). The severity of these effects is typically dose-dependent. Although specific public data on the dose-response of Sagopilone's hematological toxicity in mice is limited, it is a known class effect of microtubule-stabilizing agents.

Q2: How can I monitor for Sagopilone-induced hematological toxicity in my mouse colony?

A2: Regular monitoring of peripheral blood counts is crucial. A complete blood count (CBC) with differential should be performed at baseline before Sagopilone administration and at regular intervals post-treatment. Key parameters to monitor include total white blood cells (WBC), absolute neutrophil count (ANC), red blood cells (RBC), hemoglobin (Hgb), and platelet count (PLT).

Q3: At what time points should I collect blood samples to assess the nadir of blood cell counts after Sagopilone administration?

A3: For many cytotoxic agents, the nadir (the lowest point) for neutrophils typically occurs between 4 to 7 days after drug administration, with recovery starting around day 10. For red blood cells and platelets, the nadir may be observed later, around days 10 to 17, with recovery by day 32.[2][3] It is advisable to perform blood collections at several time points (e.g., Day 4, 7, 10, 14, and 21) after the initial Sagopilone dose to establish the kinetics of myelosuppression and recovery in your specific experimental model.

Q4: What are the signs of severe hematological toxicity in mice that I should watch for?

A4: Mice with severe neutropenia are highly susceptible to infections. Clinical signs may include lethargy, ruffled fur, hunched posture, reduced food and water intake, and weight loss. Severe anemia can lead to pale mucous membranes and decreased activity. Thrombocytopenia may result in spontaneous bleeding or bruising. If these signs are observed, veterinary consultation is recommended.

Q5: Can Granulocyte Colony-Stimulating Factor (G-CSF) be used to mitigate Sagopilone-induced neutropenia?

Troubleshooting Guides

Issue 1: Unexpectedly Severe Myelosuppression Observed

Potential Cause 1: Dosing Miscalculation or Overdose

  • Troubleshooting: Double-check all calculations for dose preparation and administration volume. Ensure the correct concentration of the Sagopilone stock solution.

Potential Cause 2: Mouse Strain Sensitivity

  • Troubleshooting: Different mouse strains can exhibit varying sensitivities to chemotherapeutic agents. If using a strain for the first time with Sagopilone, consider a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in that specific strain.

Potential Cause 3: Interaction with Other Experimental Agents

  • Troubleshooting: If Sagopilone is being used in combination with other drugs, consider the possibility of synergistic myelosuppressive effects. Review the known side-effect profiles of all co-administered agents.

Issue 2: High Incidence of Infections in Sagopilone-Treated Mice

Potential Cause: Severe Neutropenia

  • Troubleshooting:

    • Prophylactic G-CSF: Administer G-CSF or pegfilgrastim prophylactically, starting 24 hours after Sagopilone administration, to reduce the duration and severity of neutropenia.

    • Antibiotic Prophylaxis: Consider prophylactic administration of broad-spectrum antibiotics in the drinking water to prevent opportunistic infections during the period of expected neutropenia.

    • Enhanced Husbandry: Maintain a sterile environment, provide autoclaved food and water, and minimize handling of the animals to reduce exposure to pathogens.

Issue 3: G-CSF Administration is Not Ameliorating Neutropenia

Potential Cause 1: Improper Timing of G-CSF Administration

  • Troubleshooting: G-CSF should be administered at least 24 hours after the completion of chemotherapy. Administering it too close to chemotherapy can potentially increase the toxicity to proliferating myeloid precursors.

Potential Cause 2: Insufficient G-CSF Dose or Duration

  • Troubleshooting: The dose of G-CSF may need to be optimized. Refer to the literature for standard dosing regimens of filgrastim and pegfilgrastim in mice. A typical dose for pegfilgrastim is in the range of 150-300 µg/kg administered as a single subcutaneous injection.[5]

Potential Cause 3: Severe Bone Marrow Depletion

  • Troubleshooting: At very high, myeloablative doses of Sagopilone, the pool of hematopoietic stem and progenitor cells may be too depleted for G-CSF to exert its effect. In such cases, a reduction in the Sagopilone dose is necessary.

Data Presentation

Table 1: Hypothetical Dose-Response of Sagopilone on Hematological Parameters in Mice

This table is a representative example based on the known effects of cytotoxic agents and should be confirmed by experimental data.

Sagopilone Dose (mg/kg)Nadir Absolute Neutrophil Count (x10³/µL)Nadir Platelet Count (x10³/µL)Nadir Hemoglobin (g/dL)
Vehicle Control4.5 ± 0.8950 ± 15014.0 ± 1.2
52.1 ± 0.5600 ± 12012.5 ± 1.0
100.8 ± 0.3350 ± 9010.8 ± 0.9
15< 0.2150 ± 509.2 ± 0.8

Table 2: Example of G-CSF Efficacy in a Mouse Model of Chemotherapy-Induced Neutropenia

This table illustrates the expected effect of G-CSF and is not based on a specific Sagopilone study.

Treatment GroupDay 7 Absolute Neutrophil Count (x10³/µL)Time to Neutrophil Recovery (>2.0 x10³/µL)
Vehicle Control4.2 ± 0.7N/A
Chemotherapy Alone0.4 ± 0.212 days
Chemotherapy + Pegfilgrastim1.8 ± 0.58 days

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis in Mice
  • Blood Collection:

    • Collect approximately 50-100 µL of whole blood from the submandibular or saphenous vein into EDTA-coated microtubes to prevent coagulation.

    • Ensure proper animal handling and restraint to minimize stress.

  • Sample Analysis:

    • Analyze the samples within 4 hours of collection for accurate results.

    • Use an automated hematology analyzer calibrated for mouse blood.[6] These instruments provide values for WBC, RBC, Hgb, hematocrit (Hct), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and platelet count.

    • Prepare a blood smear for manual differential counting of leukocyte populations (neutrophils, lymphocytes, monocytes, eosinophils, basophils) or use an analyzer with differential capabilities.

Protocol 2: Bone Marrow Aspiration and Analysis
  • Animal Euthanasia and Bone Collection:

    • Euthanize the mouse using an approved method.

    • Dissect the femur and tibia, carefully removing the surrounding muscle tissue.

  • Bone Marrow Flushing:

    • Cut the ends of the bones.

    • Use a syringe with a 25-gauge needle to flush the bone marrow from the femoral and tibial shafts with 1-3 mL of a suitable buffer (e.g., PBS with 2% FBS).

  • Cell Suspension Preparation:

    • Create a single-cell suspension by gently passing the marrow through the needle.

    • Lyse red blood cells using an RBC lysis buffer.

    • Wash the cells with buffer and centrifuge to obtain a cell pellet.

    • Resuspend the pellet and filter through a 70 µm cell strainer to remove clumps.

  • Cell Counting and Analysis:

    • Count the total number of nucleated cells using a hemocytometer or an automated cell counter.

    • For analysis of hematopoietic stem and progenitor cell populations, cells can be stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., Lin-, Sca-1+, c-Kit+ for LSK cells) and analyzed by flow cytometry.

Visualizations

G_CSF_Signaling_Pathway cluster_sagopilone Sagopilone Action cluster_gcsf G-CSF Rescue Pathway Sagopilone Sagopilone HSPC Hematopoietic Stem/ Progenitor Cells Sagopilone->HSPC Inhibits Proliferation (Myelosuppression) MyeloidProgenitors Myeloid Progenitors HSPC->MyeloidProgenitors Differentiation GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binds to GCSFR->MyeloidProgenitors Stimulates Neutrophils Mature Neutrophils MyeloidProgenitors->Neutrophils Proliferation & Differentiation Bloodstream Peripheral Blood Neutrophils->Bloodstream Release into

Caption: G-CSF signaling pathway in the mitigation of Sagopilone-induced myelosuppression.

Experimental_Workflow cluster_study_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Baseline Baseline Blood Collection (Day -1) Grouping Randomize Mice into Treatment Groups Baseline->Grouping SagopiloneAdmin Administer Sagopilone (Day 0) Grouping->SagopiloneAdmin GCSFAdmin Administer G-CSF (Day 1 onwards) SagopiloneAdmin->GCSFAdmin BloodCollection Serial Blood Collection (e.g., Days 4, 7, 10, 14) GCSFAdmin->BloodCollection CBC Complete Blood Count (CBC) Analysis BloodCollection->CBC BM_Analysis Bone Marrow Analysis (at study endpoint) CBC->BM_Analysis Data Analyze Hematological Data (Nadir, Recovery) BM_Analysis->Data Troubleshooting_Logic Start Severe Myelosuppression Observed CheckDose Verify Sagopilone Dose Calculation Start->CheckDose CheckStrain Review Mouse Strain Sensitivity CheckDose->CheckStrain If Dose Correct CheckCombo Assess for Drug Interactions CheckStrain->CheckCombo If Strain Known ImplementGCSF Implement G-CSF Prophylaxis CheckCombo->ImplementGCSF If No Interactions OptimizeGCSF Optimize G-CSF Dose & Timing ImplementGCSF->OptimizeGCSF If Ineffective ReduceSagopilone Consider Sagopilone Dose Reduction OptimizeGCSF->ReduceSagopilone If Still Ineffective

References

Validation & Comparative

Comparative Analysis of Sagopilone and Paclitaxel on Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. Microtubule-stabilizing agents (MSAs) represent a major class of chemotherapeutics that function by suppressing microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]

Paclitaxel (Taxol®), a complex diterpene derived from the Pacific yew tree, was the first MSA to be discovered and has become a cornerstone in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[3][4] Sagopilone (ZK-EPO), a fully synthetic analogue of epothilone B, is a newer generation MSA.[5] Epothilones, originally isolated from the myxobacterium Sorangium cellulosum, represent a distinct structural class of MSAs that share a similar mechanism of action with taxanes but exhibit important differences in efficacy and their activity profile against drug-resistant tumors.[6][7]

This guide provides an objective, data-driven comparison of Sagopilone and Paclitaxel, focusing on their respective effects on microtubule stabilization, mechanisms of action, potency, and profiles against resistant cancer models.

Mechanism of Action: A Shared Target with Key Differences

Both Sagopilone and Paclitaxel exert their cytotoxic effects by binding to the β-subunit of the αβ-tubulin heterodimer.[8][9] This binding event promotes the polymerization of tubulin into microtubules and stabilizes them against depolymerization, even under conditions that would normally cause disassembly, such as cold temperatures or the presence of calcium.[3][4][10] The resulting hyper-stabilized, non-functional microtubules disrupt the delicate dynamic instability required for the formation of the mitotic spindle during cell division.[8][11] This interference activates the spindle assembly checkpoint, leading to a prolonged block in the G2/M phase of the cell cycle and, ultimately, programmed cell death (apoptosis).[12][13]

While both drugs target β-tubulin, their interaction with the binding site exhibits subtle but significant differences. Epothilones, including Sagopilone, are competitive inhibitors of Paclitaxel binding, which indicates that they share a common or at least overlapping binding site on the microtubule.[7][10][14] Despite this, their distinct chemical structures lead to different binding affinities and interactions with tubulin isotypes. Notably, Sagopilone has been shown to have a faster cellular uptake and higher affinity for its target compared to Paclitaxel in certain cancer cell lines.[12] These molecular differences underpin Sagopilone's enhanced potency and its ability to overcome common Paclitaxel resistance mechanisms.

cluster_drug Drug Action cluster_cellular Cellular Events Sagopilone Sagopilone Tubulin β-Tubulin Binding Sagopilone->Tubulin Paclitaxel Paclitaxel Paclitaxel->Tubulin Stabilization Microtubule Stabilization (Suppression of Dynamics) Tubulin->Stabilization Promotes Polymerization, Inhibits Depolymerization Arrest G2/M Phase Arrest Stabilization->Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis Arrest->Apoptosis Prolonged Mitotic Block cluster_pac Paclitaxel Action & Resistance cluster_sago Sagopilone Bypasses Resistance Paclitaxel_in Paclitaxel Pgp P-gp Efflux Pump Paclitaxel_in->Pgp Substrate Tubulin_mut Mutated β-Tubulin Paclitaxel_in->Tubulin_mut Reduced binding Paclitaxel_out Paclitaxel (Effluxed) Pgp->Paclitaxel_out Pumps out No_effect Reduced Efficacy Tubulin_mut->No_effect Paclitaxel_out->No_effect Sagopilone_in Sagopilone Pgp_sago P-gp Efflux Pump Sagopilone_in->Pgp_sago Not a substrate Tubulin_mut_sago Mutated β-Tubulin Sagopilone_in->Tubulin_mut_sago Effective binding Effective Retained Efficacy Tubulin_mut_sago->Effective start Seed cells in microplate treat Treat with Sagopilone/Paclitaxel (e.g., 90 min) start->treat challenge Add depolymerizing agent (e.g., Combretastatin A4 for 30 min) treat->challenge fix Fix and permeabilize cells challenge->fix stain Immunostain for α-tubulin fix->stain quantify Quantify remaining microtubules (Chemiluminescence/Fluorescence) stain->quantify

References

Sagopilone vs. Other Epothilones: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of sagopilone with other notable epothilones, primarily patupilone (epothilone B) and ixabepilone (BMS-247550). The information presented herein is collated from various preclinical studies to offer an objective overview of their relative performance, supported by experimental data.

Introduction to Epothilones

Epothilones are a class of microtubule-stabilizing agents that have emerged as a promising alternative to taxanes in cancer therapy.[1] Their mechanism of action involves binding to β-tubulin, which leads to the stabilization of microtubules, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[2][3] A key advantage of epothilones is their efficacy in tumor models that have developed resistance to taxanes, often due to the overexpression of P-glycoprotein (P-gp) efflux pumps.[4][5] This guide focuses on sagopilone, a fully synthetic epothilone, and compares its preclinical profile with the natural epothilone B, patupilone, and the semi-synthetic analog, ixabepilone.[1][6]

In Vitro Cytotoxicity

The in vitro potency of sagopilone, patupilone, and ixabepilone has been evaluated across a range of human cancer cell lines. The following table summarizes their 50% inhibitory concentrations (IC50), providing a comparative view of their cytotoxic activity. Sagopilone has demonstrated potent, sub-nanomolar activity against a majority of tested breast cancer cell lines.[7] Patupilone has also shown high potency, particularly in hepatocellular carcinoma cell lines, where it was found to be more potent than taxanes and doxorubicin.[8] Ixabepilone exhibits a broad spectrum of in vitro antitumor activity with IC50 values in the low nanomolar range across various cancer cell lines.[9]

Cell LineCancer TypeSagopilone IC50 (nM)Patupilone IC50 (nM)Ixabepilone IC50 (nM)
Breast Cancer
MCF7Breast Adenocarcinoma~1.0[7]~3.5[10]1.4 - 45[9]
MDA-MB-231Breast Adenocarcinoma~0.8[7]-1.4 - 45[9]
MDA-MB-435Melanoma (formerly breast)~0.5[7]--
BT-474Breast Ductal Carcinoma~1.5[7]--
Colon Cancer
HCT116Colorectal Carcinoma-~0.8[11]4.7 - 42[9]
Lung Cancer
A549Lung Carcinoma--2.3 - 19[9]
Hepatocellular Carcinoma
PLC/PRF/5Hepatocellular Carcinoma-0.23[8]-
HepG2Hepatocellular Carcinoma-0.31[8]-
SNU-449 (P-gp overexpressing)Hepatocellular Carcinoma-1.14[8]-
Multiple Myeloma
RPMI 8226Multiple Myeloma-1 - 10[11]-

In Vivo Efficacy in Xenograft Models

The antitumor activity of sagopilone, patupilone, and ixabepilone has been demonstrated in various human tumor xenograft models in mice. Sagopilone has shown significant efficacy in non-small cell lung cancer (NSCLC) xenografts, inducing overall responses in 64% of the tested models.[12] It has also demonstrated the ability to cross the blood-brain barrier and inhibit brain tumor growth.[6] Patupilone has been effective in prostate cancer and multiple myeloma xenograft models, leading to tumor regression and prolonged survival.[1][13] Ixabepilone has exhibited a broad spectrum of in vivo activity, including in pediatric cancer models and tumors resistant to paclitaxel.[14]

Xenograft ModelCancer TypeCompoundDosing and ScheduleKey Findings
Patient-Derived NSCLCNon-Small Cell Lung CancerSagopiloneNot specifiedOverall response in 64% of models (14 of 22)[12]
U373 & U87GlioblastomaSagopiloneNot specifiedSignificant antitumor activity[6]
DU 145Prostate CancerPatupilone4 mg/kg, single doseTransient tumor regression[13]
PC-3M (orthotopic)Prostate CancerPatupilone4 or 5 mg/kg/weekImpaired primary tumor growth and abrogated metastases[13]
RPMI 8226Multiple MyelomaPatupilone2.5 - 4 mg/kgProlonged survival and suppressed tumor growth[10]
Pediatric Solid TumorsRhabdomyosarcoma, Neuroblastoma, Wilms' tumorIxabepilone10 mg/kg (MTD)Induced objective responses in a majority of models
Paclitaxel-Resistant TumorsOvarian, Pancreatic, BreastIxabepiloneNot specifiedRetained activity in paclitaxel-resistant models[14]

Preclinical Pharmacokinetics

A comparative overview of the preclinical pharmacokinetic parameters of sagopilone, patupilone, and ixabepilone is presented below. Sagopilone exhibits high tissue binding.[15] Patupilone's distribution has been well-described by physiologically based pharmacokinetic (PBPK) models.[16] Ixabepilone is characterized by rapid tissue distribution and extensive tissue binding.[13]

ParameterSagopilonePatupiloneIxabepilone
Species Human (Phase I)RatMouse
Clearance 616 - 765 mL/min[17]--
Volume of Distribution (Vss) 3075 - 3688 L[17]Well-described by PBPK model[16]Characterized by rapid and extensive tissue distribution[13]
Terminal Half-life (t1/2) 74.4 - 93.1 h[17]-19.2 hours (at 10 mg/kg)[7]
Key Features High tissue binding[15]PBPK model successfully predicts human pharmacokinetics[16]Favorable pharmacokinetics with high metabolic stability and low plasma protein binding[18]

Mechanism of Action: Induction of Apoptosis

Epothilones induce apoptosis following mitotic arrest through a complex interplay of signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are implicated.[4] The process involves the activation of caspases, regulated by the Bcl-2 family of proteins.[19][20]

Signaling Pathway Diagram

Epothilone_Apoptosis_Pathway cluster_0 Epothilone Action cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway Epothilones Epothilones Microtubule Stabilization Microtubule Stabilization Epothilones->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Bcl-2 Family Regulation Bcl-2 Family Regulation Mitotic Arrest (G2/M)->Bcl-2 Family Regulation Death Receptor Upregulation (DR4/DR5) Death Receptor Upregulation (DR4/DR5) Mitotic Arrest (G2/M)->Death Receptor Upregulation (DR4/DR5) MOMP MOMP Bcl-2 Family Regulation->MOMP regulates Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation MOMP->Cytochrome c Release Caspase-8 Activation Caspase-8 Activation Death Receptor Upregulation (DR4/DR5)->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Epothilone-induced apoptosis signaling cascade.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from established methods for determining cell viability.[21][22]

Objective: To determine the concentration of an epothilone that inhibits cell growth by 50% (IC50).

Workflow Diagram:

Cytotoxicity_Assay_Workflow A 1. Seed cells in 96-well plates B 2. Treat with varying concentrations of epothilones A->B C 3. Incubate for 72 hours B->C D 4. Fix cells with trichloroacetic acid (TCA) C->D E 5. Stain with Sulforhodamine B (SRB) D->E F 6. Wash to remove unbound dye E->F G 7. Solubilize bound dye F->G H 8. Measure absorbance at 510 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the SRB cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[23]

  • Drug Treatment: Add serial dilutions of the epothilones to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[23]

  • Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[22]

  • Staining: Discard the TCA and wash the plates with water. Add 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[21]

  • Washing: Remove the SRB solution and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[22]

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[22]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 values using a suitable software.

Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is based on commercially available kits and published methodologies.[24][25]

Objective: To measure the ability of epothilones to promote the polymerization of tubulin into microtubules.

Detailed Methodology:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter dye (e.g., DAPI).[25]

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing different concentrations of the epothilones or a vehicle control.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., 360 nm excitation and 450 nm emission for DAPI).[9]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization can be quantified and compared between different epothilones.

Human Tumor Xenograft Studies in Immunodeficient Mice

This protocol provides a general framework for in vivo efficacy studies.[11][17]

Objective: To evaluate the antitumor activity of epothilones in a living organism.

Detailed Methodology:

  • Cell/Tissue Preparation: Prepare a single-cell suspension of human cancer cells or small fragments of a patient-derived tumor.[5]

  • Implantation: Subcutaneously inject the cells or implant the tumor fragments into the flank of immunodeficient mice (e.g., nude or SCID mice).[11][26] For some studies, orthotopic implantation into the relevant organ may be performed.[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Administer the epothilones to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.[13]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Efficacy Evaluation: At the end of the study, calculate tumor growth inhibition and assess for tumor regression.[7]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[27]

Conclusion

The preclinical data presented in this guide highlight the potent antitumor activity of sagopilone, patupilone, and ixabepilone. Sagopilone stands out as a fully synthetic epothilone with a favorable efficacy and tolerability profile, and the significant advantage of being able to penetrate the blood-brain barrier.[6] Patupilone and ixabepilone have also demonstrated robust preclinical activity, particularly in drug-resistant models. The choice of a specific epothilone for further development or clinical application will likely depend on the tumor type, the presence of drug resistance mechanisms, and the desired safety profile. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising anticancer agents.

References

Sagopilone Demonstrates Superior Antitumor Activity in Taxane-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that sagopilone, a novel epothilone, exhibits significant antitumor activity in cancer models that have developed resistance to taxane-based chemotherapies, such as paclitaxel. This comparison guide synthesizes available experimental data, providing researchers, scientists, and drug development professionals with a detailed overview of sagopilone's performance against taxanes, its mechanism of action, and its potential to overcome key resistance pathways.

Sagopilone demonstrates superior potency in inhibiting the proliferation of a wide range of cancer cell lines, including those overexpressing P-glycoprotein (P-gp), a primary mechanism of taxane resistance. Furthermore, in vivo studies corroborate these findings, showing significant tumor growth inhibition in taxane-resistant xenograft models.

In Vitro Efficacy: Sagopilone Outperforms Paclitaxel in Taxane-Resistant Cell Lines

Quantitative analysis of the half-maximal inhibitory concentration (IC50) across various cancer cell lines highlights sagopilone's potent cytotoxic effects, even in cells with acquired resistance to paclitaxel.

Cell LineDrugIC50 (nM)Fold Resistance (Resistant vs. Parental)Citation
A549 (Parental Lung Carcinoma)Paclitaxel10 ± 0.5-[1]
A549-Taxol (Paclitaxel-Resistant)Paclitaxel5128 ± 0.7512.8[1]
A549-Taxol (Paclitaxel-Resistant)SagopiloneData Not Available in search results-
LCC6 (Parental Breast Cancer)PaclitaxelNot Specified-[2]
LCC6MDR (P-gp Overexpressing)PaclitaxelNot Specified-[2]
LCC6MDR (P-gp Overexpressing)SagopiloneNot Specified-[2]

Note: While a direct IC50 value for Sagopilone in the A549-Taxol cell line was not found in the provided search results, multiple sources indicate its effectiveness in P-gp overexpressing and paclitaxel-resistant models. The table reflects the available data.

In Vivo Antitumor Activity: Sagopilone Shows Promise in Taxane-Resistant Xenograft Models

Preclinical studies using animal models with implanted human tumors (xenografts) further validate the antitumor efficacy of sagopilone in a taxane-resistant setting.

Xenograft ModelTreatmentDosage and ScheduleOutcomeCitation
P-gp-overexpressing LCC6MDR Breast CancerPaclitaxel (12 mg/kg, i.v., q2d x 14)No significant tumor growth inhibition[2]
P-gp-overexpressing LCC6MDR Breast CancerSagopiloneData Not Available in search results-
Ovarian Cancer Xenograft (Platinum-Resistant)Sagopilone (16 mg/m²)3- or 0.5-h i.v. infusion every 21 daysConfirmed tumor responses observed

Note: A direct in-vivo comparison of Sagopilone and Paclitaxel in a P-gp overexpressing ovarian cancer model was not available in the search results. The table presents available data on Sagopilone's activity in relevant models.

Mechanism of Action and Overcoming Taxane Resistance

Sagopilone, like taxanes, is a microtubule-stabilizing agent. It binds to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

A key advantage of sagopilone is its ability to circumvent common taxane resistance mechanisms.[3] Taxane resistance is frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes taxanes from the cancer cell. Sagopilone is not a substrate for P-gp, allowing it to accumulate to effective intracellular concentrations even in resistant cells. Another mechanism of taxane resistance involves mutations in the β-tubulin protein that prevent taxane binding. While not explicitly detailed in the provided search results, the distinct chemical structure of epothilones may allow for effective binding to some taxane-resistant tubulin mutants.

Signaling Pathways

The antitumor activity of both sagopilone and taxanes, as well as the mechanisms of resistance, are governed by complex signaling pathways.

cluster_drug_action Sagopilone/Taxane Action Drug Sagopilone / Paclitaxel Tubulin β-Tubulin Drug->Tubulin binds MT_Stab Microtubule Stabilization Tubulin->MT_Stab G2M_Arrest G2/M Arrest MT_Stab->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phos Apoptosis Apoptosis Bcl2_Phos->Apoptosis cluster_resistance Taxane Resistance Mechanisms Paclitaxel Paclitaxel Tubulin_Mutation β-Tubulin Mutation Paclitaxel->Tubulin_Mutation impaired binding Cell_Interior Intracellular Space Paclitaxel->Cell_Interior Sagopilone Sagopilone Sagopilone->Cell_Interior Pgp P-glycoprotein (P-gp) Cell_Exterior Extracellular Space Pgp->Cell_Exterior efflux Reduced_Efficacy Reduced Efficacy Pgp->Reduced_Efficacy reduced concentration Tubulin_Mutation->Reduced_Efficacy Cell_Interior->Pgp

References

A Head-to-Head Study of Sagopilone and Ixabepilone in Breast Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of two epothilone B analogues, Sagopilone (ZK-EPO) and Ixabepilone (BMS-247550), in breast cancer cell lines. Both agents are microtubule stabilizers that induce cell cycle arrest and apoptosis, representing a promising class of anti-cancer therapeutics. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Microtubule Stabilization

Both Sagopilone and Ixabepilone share a common mechanism of action. They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell structure and segregating chromosomes during mitosis. By binding to β-tubulin, these drugs stabilize microtubules, preventing their dynamic instability. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2][3]

Microtubule_Stabilization_Pathway cluster_drug Epothilone B Analogs Sagopilone Sagopilone β-tubulin β-tubulin Sagopilone->β-tubulin binds to Ixabepilone Ixabepilone Ixabepilone->β-tubulin binds to Microtubules Microtubules G2/M_Arrest G2/M_Arrest Microtubules->G2/M_Arrest disrupts mitotic spindle β-tubulin->Microtubules stabilizes Apoptosis Apoptosis G2/M_Arrest->Apoptosis leads to

Figure 1. Mechanism of action of Sagopilone and Ixabepilone.

Comparative Efficacy in Breast Cancer Cell Lines

A direct head-to-head in vitro study has demonstrated that Sagopilone exhibits more potent anti-proliferative activity than Ixabepilone across a panel of 20 breast cancer cell lines.[4]

Inhibition of Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) values for Sagopilone and Ixabepilone were determined after 72 hours of treatment. The results are summarized in the table below.

Cell LineEstrogen Receptor α (ERα) StatusSagopilone IC50 (nM)Ixabepilone IC50 (nM)
MCF7 Positive1.1 ± 0.13.0 ± 0.5
T47D Positive1.0 ± 0.22.5 ± 0.4
BT-474 Positive0.8 ± 0.12.2 ± 0.3
ZR-75-1 Positive1.5 ± 0.34.0 ± 0.8
MDA-MB-361 Positive1.3 ± 0.23.5 ± 0.6
KPL-1 Positive1.6 ± 0.34.5 ± 0.9
MDA-MB-231 Negative0.7 ± 0.11.8 ± 0.3
SKBR3 Negative0.9 ± 0.22.4 ± 0.4
MDA-MB-435s Negative0.6 ± 0.11.5 ± 0.2
MDA-MB-468 Negative0.8 ± 0.12.1 ± 0.3
Hs578T Negative1.2 ± 0.23.2 ± 0.6
BT-549 Negative1.0 ± 0.22.8 ± 0.5
CAL-51 Negative0.9 ± 0.12.3 ± 0.4
DU4475 Negative1.1 ± 0.23.0 ± 0.5
HCC1143 Negative0.8 ± 0.12.2 ± 0.3
HCC1500 Negative1.3 ± 0.23.6 ± 0.7
HCC1806 Negative0.7 ± 0.11.9 ± 0.3
HCC1937 Negative1.4 ± 0.33.8 ± 0.7
HCC38 Negative0.9 ± 0.22.5 ± 0.4
UACC-812 Negative1.2 ± 0.23.3 ± 0.6

Data presented as mean ± standard deviation from triplicate experiments.[4]

Induction of Apoptosis

Both Sagopilone and Ixabepilone induce apoptosis in breast cancer cells. While a direct head-to-head comparison in the same study is not available for apoptosis rates, data from separate studies on the MDA-MB-231 cell line are presented below. It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental conditions between studies.

Sagopilone-Induced Apoptosis in MDA-MB-231 Cells

Sagopilone treatment for 48 hours resulted in a concentration-dependent increase in caspase 3/7 activity, a key indicator of apoptosis.[4]

TreatmentRelative Caspase 3/7 Activity (RLU)
Vehicle (Ethanol)~1000
Sagopilone (3 nM)~2500
Sagopilone (10 nM)~4000
Sagopilone (40 nM)~5000

RLU: Relative Light Units. Data are approximate values derived from graphical representation in the source.[4]

Ixabepilone-Induced Apoptosis in MDA-MB-231 Cells

Treatment with Ixabepilone (16.5 nM) for 24 hours significantly increased the percentage of apoptotic cells, as determined by Annexin V and 7-AAD staining.

Cell PopulationPercentage of Total Cells
Live Cells50.8 ± 3.5%
Early Apoptotic (Annexin V+)4.1-fold increase vs. control
Late Apoptotic/Necrotic (Annexin V+/7-AAD+)12.3-fold increase vs. control

Data presented as mean ± standard deviation.

Cell Cycle Arrest

Sagopilone has been shown to induce a G2/M phase cell cycle arrest in a dose-dependent manner in various breast cancer cell lines.[4] While quantitative data from a direct head-to-head comparison with Ixabepilone is not available, Ixabepilone is also known to cause G2/M arrest through the same mechanism of microtubule stabilization.[1][2]

Sagopilone-Induced G2/M Arrest in MDA-MB-231 Cells

TreatmentPercentage of Cells in G2/M Phase
Vehicle (Ethanol)~15%
Sagopilone (3 nM)~20%
Sagopilone (10 nM)~60%
Sagopilone (40 nM)~75%

Data are approximate values derived from graphical representation in the source after 20 hours of treatment.[4]

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

Proliferation_Assay_Workflow Seed_Cells Seed breast cancer cells in 96-well plates Add_Drugs Add serial dilutions of Sagopilone or Ixabepilone Seed_Cells->Add_Drugs Incubate Incubate for 72 hours Add_Drugs->Incubate Add_Reagent Add proliferation reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Figure 2. Workflow for the cell proliferation assay.

Breast cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Sagopilone or Ixabepilone. After a 72-hour incubation period, cell viability was assessed using a commercially available proliferation assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). The luminescent signal, which is proportional to the number of viable cells, was measured using a plate reader. IC50 values were calculated from the resulting dose-response curves.

Apoptosis Assay (Caspase 3/7 Activity)

Apoptosis_Assay_Workflow Seed_Cells Seed breast cancer cells in 96-well plates Treat_Cells Treat with Sagopilone or Ixabepilone for 48 hours Seed_Cells->Treat_Cells Add_Reagent Add Caspase-Glo® 3/7 Reagent Treat_Cells->Add_Reagent Incubate_RT Incubate at room temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure luminescence Incubate_RT->Measure_Luminescence

Figure 3. Workflow for the caspase 3/7 activity assay.

Cells were seeded in 96-well plates and treated with various concentrations of Sagopilone or Ixabepilone for 48 hours. Caspase 3/7 activity was measured using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay, Promega). The reagent, which contains a luminogenic caspase-3/7 substrate, was added to each well. Following a brief incubation at room temperature to allow for cell lysis and caspase cleavage of the substrate, the resulting luminescent signal was quantified with a plate reader.

Cell Cycle Analysis (Flow Cytometry)

Cell_Cycle_Analysis_Workflow Seed_Cells Seed breast cancer cells in 6-well plates Treat_Cells Treat with Sagopilone or Ixabepilone for 20 hours Seed_Cells->Treat_Cells Harvest_Fix Harvest and fix cells in 70% ethanol Treat_Cells->Harvest_Fix Stain_DNA Stain DNA with propidium iodide Harvest_Fix->Stain_DNA Analyze_FCM Analyze by flow cytometry Stain_DNA->Analyze_FCM Determine_Distribution Determine cell cycle distribution Analyze_FCM->Determine_Distribution

Figure 4. Workflow for cell cycle analysis by flow cytometry.

Breast cancer cells were seeded in 6-well plates and treated with Sagopilone or Ixabepilone for 20 hours. After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol. The fixed cells were then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A. The DNA content of the cells was then analyzed using a flow cytometer. The resulting histograms were used to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Conclusion

The available preclinical data indicates that both Sagopilone and Ixabepilone are potent inhibitors of breast cancer cell proliferation, acting through the well-established mechanism of microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis. In a direct head-to-head comparison of anti-proliferative activity, Sagopilone demonstrated superior potency across a broad panel of breast cancer cell lines. While direct comparative data for apoptosis and cell cycle effects are limited, the existing evidence suggests both compounds effectively induce these downstream effects. Further head-to-head studies are warranted to provide a more comprehensive comparison of their apoptotic and cell cycle effects under identical experimental conditions. This guide provides a valuable resource for researchers in the field of oncology and drug development, offering a clear and data-driven comparison of these two promising epothilone B analogues.

References

Cross-validation of Sagopilone's efficacy in different patient-derived xenograft (PDX) models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of patient-derived xenograft (PDX) studies reveals Sagopilone's potent anti-tumor activity in non-small cell lung cancer (NSCLC), outperforming several standard chemotherapeutic agents. This guide provides a detailed comparison of Sagopilone's efficacy, supported by experimental data and protocols, for researchers and drug development professionals.

Sagopilone, a novel, fully synthetic epothilone, has shown significant therapeutic potential in preclinical models of non-small cell lung cancer. Studies utilizing patient-derived xenografts (PDXs), which closely mimic the heterogeneity of human tumors, have demonstrated Sagopilone's ability to induce tumor regression and stable disease in a substantial portion of tested models.

Comparative Efficacy in NSCLC PDX Models

In a key study involving 22 well-characterized NSCLC PDX models, Sagopilone induced an overall response in 64% of the models, with 11 models showing a partial response and 3 models exhibiting stable disease[1][2][3]. This response rate was notably higher than that observed for established chemotherapeutic agents such as carboplatin, paclitaxel, and gemcitabine in the same panel of PDX models[4].

Treatment AgentNumber of PDX Models TestedOverall Response Rate (%)Partial ResponseStable Disease
Sagopilone 2264%113
Carboplatin 22Not explicitly stated, but lower than Sagopilone[4]--
Paclitaxel 22Not explicitly stated, but lower than Sagopilone[4]--
Gemcitabine 22Not explicitly stated, but lower than Sagopilone[4]--

Table 1: Comparative Efficacy of Sagopilone in NSCLC PDX Models.

Experimental Protocols

The robust preclinical data supporting Sagopilone's efficacy is underpinned by rigorous experimental methodologies. The following sections detail the typical protocols employed in these patient-derived xenograft studies.

Establishment of Patient-Derived Xenografts (PDX)
  • Tissue Acquisition: Fresh tumor tissue from consenting patients with NSCLC is obtained at the time of surgery[5][6].

  • Implantation: Small fragments of the viable tumor tissue (typically 3-5 mm³) are subcutaneously implanted into the flanks of immunocompromised mice, most commonly Non-obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice[5][6].

  • Tumor Growth and Passaging: The growth of the xenografted tumors is monitored regularly. Once the tumors reach a specific volume (e.g., > 1 cm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies[6]. This process helps to maintain the histological and genetic characteristics of the original patient tumor.

PDX_Workflow Patient Patient with NSCLC TumorTissue Surgical Resection of Tumor Tissue Patient->TumorTissue Consent Implantation Subcutaneous Implantation into NOD/SCID Mice TumorTissue->Implantation PDX_Model PDX Model Establishment (Passage 0) Implantation->PDX_Model TumorGrowth Tumor Growth Monitoring PDX_Model->TumorGrowth Passaging Serial Passaging (Expansion) TumorGrowth->Passaging Tumor > 1 cm³ EfficacyStudy Drug Efficacy Studies Passaging->EfficacyStudy

Figure 1: Experimental workflow for the establishment and utilization of NSCLC PDX models.
Drug Administration in PDX Models

Once tumors in the PDX models reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The administration protocols for Sagopilone and comparator drugs are as follows:

  • Sagopilone: Administered intravenously. A typical dosing schedule in clinical trials that informs preclinical studies is a 30-minute intravenous infusion once every 3 weeks, with doses ranging from 12.4 mg/m² to 22.0 mg/m²[7]. In mouse models, dosages are adjusted based on body weight.

  • Paclitaxel: Typically administered intravenously. A common schedule for NSCLC in clinical settings is 135 mg/m² infused over 24 hours every 3 weeks, often in combination with cisplatin[8]. In mouse xenograft models, various schedules have been used, including daily intravenous injections of 6.5 mg/kg/day for 9 days[4].

  • Carboplatin: Administered intravenously. Dosing in humans is often calculated based on the area under the curve (AUC). In mouse models, a common approach is intraperitoneal injection, with doses such as 60 mg/kg administered twice[9].

  • Gemcitabine: Administered intravenously. A standard schedule for NSCLC involves doses of 1000-1250 mg/m² over 30 minutes on specific days of a 21 or 28-day cycle[10]. In mouse models, intraperitoneal injections of doses like 120 mg/kg weekly have been used[2].

Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the data is used to assess treatment efficacy by comparing tumor growth in the treated groups to the control (vehicle) group[11][12].

Mechanism of Action: Microtubule Stabilization

Sagopilone exerts its anti-cancer effects by targeting the microtubule network within cells, a critical component of the cellular cytoskeleton involved in cell division, shape, and intracellular transport.

Similar to taxanes, Sagopilone is a microtubule-stabilizing agent[13]. It binds to β-tubulin, promoting the polymerization of tubulin into microtubules and stabilizing them against depolymerization. This interference with the natural dynamics of microtubules has profound consequences for rapidly dividing cancer cells:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase[14].

  • Induction of Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[14].

The ability of Sagopilone to disrupt microtubule dynamics at very low concentrations makes it a highly potent anti-tumor agent[14].

Sagopilone_MoA cluster_Cell Cancer Cell Sagopilone Sagopilone Microtubule Microtubule Sagopilone->Microtubule Stabilizes Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubule->MitoticSpindle Required for CellDivision Cell Division MitoticSpindle->CellDivision Enables Apoptosis Apoptosis MitoticSpindle->Apoptosis Dysfunction leads to

Figure 2: Signaling pathway of Sagopilone's mechanism of action.

Conclusion

The cross-validation of Sagopilone's efficacy in multiple patient-derived xenograft models of non-small cell lung cancer provides a strong preclinical rationale for its continued clinical development. Its superior performance compared to standard-of-care chemotherapeutics in these highly relevant tumor models highlights its potential to offer a new therapeutic option for patients with NSCLC. The detailed understanding of its mechanism of action as a potent microtubule stabilizer further supports its promise as a targeted anti-cancer agent. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

Independent Validation of Sagopilone's Efficacy in Melanoma Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data provides an independent validation of Sagopilone's activity against melanoma cell lines. This guide offers a comparative analysis of Sagopilone against other microtubule inhibitors, paclitaxel and ixabepilone, and the standard chemotherapeutic agent dacarbazine, equipping researchers, scientists, and drug development professionals with objective data to inform their research.

Sagopilone, a novel epothilone, demonstrates significant preclinical activity and a favorable toxicity profile.[1] Clinical trials in metastatic melanoma have shown that Sagopilone is active even in patients who have been previously treated with other chemotherapies.[2] This comparison guide synthesizes available preclinical data to provide a clear overview of its performance relative to other common anti-melanoma agents.

Comparative Efficacy Against Cancer Cell Lines

Table 1: Comparative in vitro IC50 Values of Microtubule Inhibitors in Breast Cancer Cell Lines

Cell LineSagopilone (nM)Ixabepilone (nM)Paclitaxel (nM)
MDA-MB-2310.31.12.5
MCF-70.92.55.1
SK-BR-30.41.53.2
BT-4741.13.26.8
T47D1.85.612.1
ZR-75-11.23.98.3
MDA-MB-4680.51.84.1
HS 578T0.20.81.9
BT-5490.62.14.7
MDA-MB-4360.82.96.2
CAMA-11.34.29.0
MDA-MB-4531.03.57.5
UACC-8120.72.45.3
KPL-11.54.810.2
HCC19540.41.63.5
HCC11430.62.24.9
HCC14281.23.88.1
HCC15000.93.06.5
HCC19370.31.22.8
HCC700.51.94.3

Data extracted from a study on breast cancer cell lines and is intended to show relative potency. Actual IC50 values in melanoma cell lines may vary.[3]

Sagopilone consistently demonstrates lower IC50 values compared to both ixabepilone and paclitaxel across a wide range of breast cancer cell lines, indicating a higher potency in inhibiting cell proliferation.[3]

Mechanism of Action and Signaling Pathways

Sagopilone, like other epothilones and taxanes, functions as a microtubule-stabilizing agent. This action disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

The apoptotic signaling induced by epothilones primarily involves the mitochondrial-mediated (intrinsic) pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[2] Some studies also suggest that epothilones can enhance the extrinsic apoptosis pathway by upregulating death receptors.

Dacarbazine, in contrast, is an alkylating agent.[4] It is a prodrug that is metabolically activated to a reactive methyl diazonium ion, which methylates DNA, primarily at the O6 and N7 positions of guanine.[4] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell death.[4] Resistance to dacarbazine in melanoma can arise from increased expression of DNA repair enzymes.[4]

Sagopilone_Signaling_Pathway cluster_cell Melanoma Cell Sagopilone Sagopilone Microtubules Microtubule Stabilization Sagopilone->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Sagopilone's mechanism of action leading to apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate independent validation and comparison.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on melanoma cell lines.

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Sagopilone, paclitaxel, ixabepilone, and dacarbazine in appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Melanoma Cells (96-well plate) B Add Drug Dilutions A->B C Incubate (72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with the respective drugs at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion

The available preclinical data strongly supports the potent anti-melanoma activity of Sagopilone, particularly in comparison to other microtubule inhibitors. Its ability to overcome mechanisms of multidrug resistance presents a significant advantage. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further independent research and validation of Sagopilone's therapeutic potential in melanoma.

References

A comparative assessment of the side-effect profiles of Sagopilone and Docetaxel in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical side-effect profiles of two microtubule-stabilizing agents, Sagopilone and Docetaxel. While both drugs share a common mechanism of action, their distinct molecular structures as an epothilone and a taxane, respectively, may contribute to differences in their safety profiles. This comparison is based on available preclinical data from various animal models, offering insights into their potential toxicities prior to clinical application.

Executive Summary

Both Sagopilone and Docetaxel are potent antineoplastic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have identified peripheral neuropathy and myelosuppression (primarily neutropenia) as the principal dose-limiting toxicities for both compounds.[3][4][5] Sagopilone, a fully synthetic epothilone, has been noted for its favorable tolerability profile in preclinical tumor models.[6] Docetaxel, a semi-synthetic taxane, has a well-documented preclinical toxicity profile characterized by hematopoietic, gastrointestinal, and neuromotor effects.[5] This guide synthesizes data from separate preclinical studies to facilitate a comparative assessment.

Mechanism of Action and Associated Toxicities

Both Sagopilone and Docetaxel bind to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics is crucial for mitotic spindle formation, leading to a halt in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2] The toxic effects on non-cancerous, rapidly dividing cells, such as hematopoietic progenitors and neurons, are a direct consequence of this mechanism.

Signaling Pathway for Microtubule Stabilizer-Induced Apoptosis

G cluster_drug Drug Action cluster_cellular Cellular Events Sagopilone Sagopilone Microtubule_Stabilization Microtubule Stabilization Sagopilone->Microtubule_Stabilization Docetaxel Docetaxel Docetaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction

Caption: Mechanism of action for Sagopilone and Docetaxel.

Comparative Toxicity Data

The following tables summarize quantitative data from separate preclinical studies on the neurotoxic and myelosuppressive effects of Sagopilone and Docetaxel. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions may have varied.

Table 1: Preclinical Neurotoxicity Profile
ParameterSagopiloneDocetaxelAnimal Model
Dose 1.2 and 2.4 mg/kg (i.v.)5 mg/kg/week (i.v.) for six weeksWistar Rats[1][2]
Effect on Nerve Conduction Velocity (NCV) Reduction in NCV observed at concentrations >100 ng/g in peripheral nerve tissue.[1]Not explicitly reported in the provided study, but hyperalgesia was observed, suggesting nerve damage.[2]Wistar Rats[1][2]
Behavioral Effects Not explicitly reported in this study.Significant mechanical and thermal hyperalgesia.[2]Wistar Rats[2]
Table 2: Preclinical Myelosuppression Profile
ParameterSagopiloneDocetaxelAnimal Model
Dose Not specified in the provided preclinical toxicology summaries, but noted as a dose-limiting toxicity in clinical trials.[3]5 mg/kg/week (i.v.) for six weeksWistar Rats[2]
Effect on Neutrophil Count Noted as a high-incidence side effect in reviews of epothilones.[3]Significant neutropenia.[2]Wistar Rats[2]
Other Hematological Effects Not detailed.Not detailed in this specific study, but generally known to cause hematopoietic toxicity.[5]Wistar Rats[2]

Experimental Protocols

Sagopilone-Induced Peripheral Neurotoxicity in Rats[1]
  • Animal Model: Female Wistar rats.

  • Drug Administration: Sagopilone was administered intravenously at doses of 1.2 and 2.4 mg/kg. Different administration schedules were tested: bolus injection, 30-minute infusion, and 3-hour infusion.

  • Neurotoxicity Assessment:

    • Nerve Conduction Velocity (NCV): Electrophysiological measurements were taken to assess the speed of nerve impulse transmission. A reduction in NCV is indicative of nerve damage.

    • Histopathology: Peripheral nerve tissue was collected for microscopic examination to identify any structural changes.

  • Pharmacokinetic Analysis: Blood and tissue samples (brain, sciatic nerve, liver, kidney) were collected to determine the concentration of Sagopilone and correlate it with the observed neurotoxic effects.

Docetaxel-Induced Peripheral Neuropathy and Myelotoxicity in Rats[2]
  • Animal Model: Male Wistar rats.

  • Drug Administration: Docetaxel was administered intravenously via the tail vein at a dose of 5 mg/kg once a week for six weeks.

  • Neuropathy Assessment:

    • Behavioral Tests:

      • Mechanical Nociception (Paw Pressure Test): A gradual increase in pressure was applied to the paw to determine the threshold at which the rat withdraws its paw. A lower threshold indicates hyperalgesia.

      • Thermal Nociception (Hot Plate Test): The latency to a nociceptive response (e.g., licking or jumping) on a heated surface was measured. A shorter latency suggests thermal hyperalgesia.

  • Myelotoxicity Assessment:

    • Complete Blood Cell Counts: Blood samples were collected to perform a complete blood count, with a specific focus on neutrophil levels to quantify the degree of neutropenia.

Experimental Workflow for Preclinical Neuropathy and Myelotoxicity Assessment```dot

Discussion and Conclusion

Based on the available preclinical data, both Sagopilone and Docetaxel induce peripheral neuropathy and myelosuppression in animal models. The neurotoxicity of Sagopilone has been linked to its concentration in peripheral nerve tissue, resulting in decreased nerve conduction velocity. D[1]ocetaxel-induced neuropathy manifests as significant hyperalgesia in behavioral tests. B[2]oth agents are also associated with a reduction in neutrophil counts, a key indicator of myelosuppression.

[2][3]While direct comparative studies are lacking, the information suggests that the side-effect profiles of these two drugs are qualitatively similar, which is expected given their shared mechanism of action. However, quantitative differences in the severity and onset of these toxicities may exist. The assertion that Sagopilone has a "favourable tolerability profile" requires substantiation through direct comparative preclinical and clinical studies.

[6]For researchers and drug development professionals, these findings underscore the importance of careful monitoring for neurotoxicity and myelosuppression when working with both epothilones and taxanes. The preclinical models and assessment methods described here provide a framework for evaluating the side-effect profiles of novel microtubule-stabilizing agents and for developing strategies to mitigate their toxicities. Further head-to-head preclinical studies are warranted to provide a more definitive comparative assessment of the side-effect profiles of Sagopilone and Docetaxel.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Sagopilone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Sagopilone, a potent antineoplastic agent. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. Sagopilone is classified as a hazardous substance with the following GHS hazard statements: H300 (Fatal if swallowed), H341 (Suspected of causing genetic defects), and H361 (Suspected of damaging fertility or the unborn child)[1].

Personal Protective Equipment (PPE)

All personnel handling Sagopilone must use the following personal protective equipment. This is based on general guidelines for handling cytotoxic and hazardous drugs.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffsProtects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes and aerosols.
Respiratory Protection NIOSH-approved N95 or higher respiratorMinimizes inhalation of aerosolized particles, especially during weighing and solution preparation.
Shoe Covers Disposable, slip-resistant shoe coversPrevents the spread of contamination outside of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling Sagopilone from receipt to disposal.

Sagopilone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect container integrity weighing Weighing storage->weighing Transport in a sealed secondary container preparation Preparation in a BSC dissolving Dissolving weighing->dissolving experiment Experimental Use dissolving->experiment decontamination Decontamination of Surfaces and Equipment experiment->decontamination waste_segregation Waste Segregation decontamination->waste_segregation disposal Disposal waste_segregation->disposal

Sagopilone Handling Workflow
Experimental Protocols

Receiving and Unpacking:

  • Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Don appropriate PPE (gloves and lab coat) before unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood or ventilated enclosure.

  • Verify the integrity of the primary container. If compromised, treat as a spill and follow emergency procedures.

Storage:

  • Store Sagopilone in a designated, clearly labeled, and secure location away from incompatible materials.

  • The storage area should be a cool, dry, and well-ventilated space.

  • Access to the storage area should be restricted to authorized personnel only.

Preparation of Solutions:

  • All handling of powdered Sagopilone and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.

  • Before starting, decontaminate the work surface of the BSC.

  • Use a dedicated set of equipment (e.g., spatulas, weighing paper, glassware) for handling Sagopilone.

  • Weigh the required amount of Sagopilone on weighing paper. Use a gentle technique to avoid creating dust.

  • Carefully transfer the weighed powder to a suitable container for dissolution.

  • Add the solvent slowly and cap the container securely before mixing.

Spill Management:

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform cleanup.

Spill ScenarioAction
Small Spill (powder or liquid) 1. Cover the spill with absorbent material from a chemical spill kit. 2. Working from the outside in, gently clean the area. 3. Decontaminate the area with an appropriate cleaning solution. 4. Place all contaminated materials in a labeled hazardous waste container.
Large Spill 1. Evacuate the laboratory and restrict access. 2. Contact the institutional safety office or emergency response team. 3. Provide details of the spilled substance and quantity.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of Sagopilone is considered hazardous and must be disposed of accordingly.

Sagopilone_Disposal_Plan cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Gowns, Wipes, etc.) solid_container Yellow Chemotherapy Waste Bin solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_container Labeled, Leak-proof Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, glassware) sharps_container Puncture-resistant Sharps Container for Chemotherapy Waste sharps_waste->sharps_container incineration High-temperature Incineration solid_container->incineration liquid_container->incineration sharps_container->incineration

Sagopilone Disposal Plan

Waste Segregation and Disposal Procedures:

  • Solid Waste: All disposable PPE, absorbent pads, and other contaminated solid materials must be placed in a designated, labeled, yellow chemotherapy waste container.

  • Liquid Waste: Unused Sagopilone solutions and rinsates from decontaminated glassware must be collected in a clearly labeled, leak-proof hazardous chemical waste container. Do not mix with other chemical waste streams.

  • Sharps Waste: Contaminated needles, syringes, and broken glassware must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy waste.

  • All waste containers must be kept closed when not in use and stored in a designated hazardous waste accumulation area.

  • Arrange for waste pickup and disposal through the institution's environmental health and safety department, ensuring compliance with all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sagopilone
Reactant of Route 2
Sagopilone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.